4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-8(6-14-15-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEWNBPXLKAGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Phenyl 3 Trifluoromethyl 1h Pyrazole and Its Analogs
Classical and Modern Cyclocondensation Approaches
Cyclocondensation reactions represent the cornerstone of pyrazole (B372694) synthesis, traditionally involving the reaction of a 1,3-dielectrophile with a hydrazine (B178648) derivative. These methods have evolved to include a wider range of substrates and reaction conditions, enhancing their versatility and efficiency.
Knorr-Type Reactions with 1,3-Diketones and Hydrazines
The Knorr pyrazole synthesis, first reported in 1883, is a foundational method for constructing the pyrazole ring. drugfuture.com It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. drugfuture.comjk-sci.com In the context of synthesizing trifluoromethyl-substituted pyrazoles, fluorinated 1,3-diketones are key starting materials. The reaction of these diketones with various hydrazines can lead to the formation of two regioisomeric pyrazoles, a challenge that often requires careful control of reaction conditions to achieve selectivity. mdpi.comresearchgate.net
A kinetic study of the Knorr synthesis involving trifluoromethyl-substituted diketones and arylhydrazines found the reaction to be first order in both reactants at a pH above 1.6. rsc.org The generally accepted rate-determining step under neutral pH conditions is the dehydration of a hydroxylpyrazolidine intermediate. rsc.org
An example of a Knorr-type reaction for the synthesis of a trifluoromethylated pyrazole analog is the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine. This reaction yields 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. mdpi.comresearchgate.net
| Reactant 1 | Reactant 2 | Product | Catalyst | Reference |
| 1,3-Diketone | Hydrazine | Pyrazole | Acid/Base | drugfuture.comjk-sci.com |
| Trifluoromethyl-substituted 1,3-diketone | Arylhydrazine | Trifluoromethyl-substituted pyrazole | - | rsc.org |
| 2-Acetyl-1,3-indanedione | 4-Trifluoromethylphenylhydrazine | 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | Acid | mdpi.comresearchgate.net |
Reactions Involving Vinyl Ketones and α,β-Unsaturated Carbonyl Compounds
The reaction of α,β-unsaturated carbonyl compounds with hydrazines provides an alternative and versatile route to pyrazoles. nih.govbeilstein-journals.orgbohrium.comresearchgate.net This approach often proceeds through a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and subsequent aromatization to the pyrazole ring. nih.govbeilstein-journals.org The use of α,β-unsaturated ketones can overcome some of the regioselectivity limitations observed with unsymmetrical 1,3-dicarbonyls. beilstein-journals.org
When vinyl ketones possessing a suitable leaving group are employed, they react with hydrazine derivatives to form pyrazolines, which then eliminate the leaving group to generate the aromatic pyrazole. mdpi.com In cases where no leaving group is present, the initially formed pyrazoline requires an oxidation step to yield the final pyrazole product. mdpi.com The Michael addition and subsequent cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds is a standard method for synthesizing pyrazolines, which can be readily oxidized to pyrazoles. nih.govbeilstein-journals.org If a good leaving group, such as in tosylhydrazine, is part of the hydrazine reagent, elimination occurs directly to afford the aromatic pyrazole. nih.govbeilstein-journals.org
A (3+2)-cycloaddition of in situ generated trifluoroacetonitrile (B1584977) imines with enones leads to the formation of trans-configured 5-acyl-pyrazolines in a highly regio- and diastereoselective manner. nih.gov These intermediates can then be aromatized to the corresponding trifluoromethylated pyrazoles. nih.gov
| Reactant 1 | Reactant 2 | Intermediate | Product | Key Feature | Reference |
| α,β-Unsaturated Carbonyl Compound | Hydrazine | Pyrazoline | Pyrazole | Requires oxidation for aromatization | mdpi.com |
| Vinyl Ketone with Leaving Group | Hydrazine | Pyrazoline | Pyrazole | Aromatization via elimination | mdpi.com |
| α,β-Unsaturated Ketone | Hydrazine | 1-Acylpyrazoline | Pyrazole | Overcomes regioselectivity issues | beilstein-journals.org |
| Enone | Trifluoroacetonitrile Imine | 5-Acyl-pyrazoline | Trifluoromethylated Pyrazole | (3+2)-cycloaddition | nih.gov |
Catalytic and Multicomponent Reactions
Modern synthetic chemistry has seen a shift towards more efficient and atom-economical catalytic and multicomponent reactions. These strategies offer significant advantages in terms of reduced reaction steps, milder conditions, and the ability to generate molecular diversity.
Copper-Catalyzed Transformations
Copper catalysis has emerged as a powerful tool for the synthesis of pyrazole derivatives, including those bearing a trifluoromethyl group. nih.govresearchgate.netfao.orgnih.gov Copper-catalyzed methods often exhibit high efficiency and can be performed under mild, acid-free conditions. organic-chemistry.org For instance, an efficient copper-catalyzed condensation reaction has been developed for pyrazole synthesis that proceeds at room temperature with short reaction times. organic-chemistry.org
In the context of trifluoromethylated pyrazoles, a copper-mediated method for the synthesis of 4-(trifluoromethyl)pyrazoles has been reported. nih.gov Another approach involves a copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives. fao.org Furthermore, copper catalysis can be employed to couple arylboronic acids with Boc-protected diimide, forming a hydrazine precursor in situ. nih.govbeilstein-journals.org This is followed by deprotection and cyclocondensation with a 1,3-dicarbonyl compound in a one-pot process to yield N-arylpyrazoles. nih.govbeilstein-journals.org
| Catalyst | Reactants | Product | Key Features | Reference |
| Copper | Various substrates | Pyrazoles | Mild, acid-free conditions, room temperature | organic-chemistry.org |
| Copper | α,β-alkynic hydrazones | 4-(Trifluoromethyl)pyrazoles | Electrophilic cyclization | nih.gov |
| Copper(I) triflate | 2-Bromo-3,3,3-trifluoropropene, N-arylsydnone | 4-Trifluoromethyl pyrazoles | Cycloaddition | fao.org |
| Copper | Arylboronic acid, Boc-protected diimide, 1,3-dicarbonyl | N-Arylpyrazoles | One-pot, in situ hydrazine formation | nih.govbeilstein-journals.org |
Iron-Catalyzed Cyclizations
Iron catalysis offers a more sustainable and cost-effective alternative to precious metal catalysts for pyrazole synthesis. An iron-catalyzed route for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles has been developed from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.orgresearchgate.net This method demonstrates good practicality and a broad substrate scope. researchgate.net Another iron-catalyzed approach involves the cyclization of hydrazones and 1,2-diols in the presence of ferric nitrate (B79036) under neat and ligand-free conditions. researchgate.net More recently, an iron(II)-catalyzed cascade reaction for the synthesis of nitrated dihydropyrazoles has been reported, involving nitrification and C-H activation/cyclization. acs.org
| Catalyst | Reactants | Product | Key Features | Reference |
| Iron | Diarylhydrazones, Vicinal diols | 1,3- and 1,3,5-Substituted Pyrazoles | Regioselective | organic-chemistry.orgresearchgate.net |
| Ferric nitrate | Hydrazones, 1,2-Diols | 1,3- and 1,3,5-Substituted Pyrazoles | Neat, ligand-free conditions | researchgate.net |
| Iron(II) sulfate | (E)-N-allyl-N'-benzylidenebenzenesulfonohydrazide, Cobalt nitrate | Nitrated Dihydropyrazoles | Cascade reaction, C-H activation | acs.org |
Rhodium-Catalyzed Approaches
Rhodium catalysis provides unique pathways for the synthesis of highly substituted pyrazoles. rsc.orgrsc.orgacs.orgacs.org A novel protocol for synthesizing 4-heteroaryl pyrazoles has been achieved through a rhodium(III)-catalyzed C-H bond activation of 2-aryl-3H-indoles and their reaction with diazopyrazolones. rsc.orgrsc.org This redox-neutral strategy is tolerant of various functional groups and proceeds under mild conditions. rsc.orgrsc.org
Another rhodium-catalyzed method involves the addition-cyclization cascade reaction of hydrazines with alkynes to afford highly substituted pyrazoles. organic-chemistry.orgacs.orgacs.org This transformation proceeds via an unexpected C-N bond cleavage followed by intramolecular dehydration cyclization. acs.orgacs.org
| Catalyst | Reactants | Product | Key Features | Reference |
| Rhodium(III) | 2-Aryl-3H-indoles, Diazopyrazolones | 4-Heteroaryl Pyrazoles | C-H bond activation, redox-neutral | rsc.orgrsc.org |
| Rhodium | Hydrazines, Alkynes | Highly Substituted Pyrazoles | Addition-cyclization cascade, C-N bond cleavage | organic-chemistry.orgacs.orgacs.org |
Silver-Catalyzed Cycloaddition Reactions
Silver catalysis has emerged as a powerful tool for the construction of pyrazole rings, offering mild reaction conditions and broad substrate scope. One notable approach involves the silver-mediated [3+2] cycloaddition of terminal alkynes with N-isocyanoiminotriphenylphosphorane, which serves as a "CNN" building block. dergipark.org.trmdpi.com This method is characterized by its operational simplicity and excellent tolerance of various functional groups. acs.orgresearchgate.net Mechanistic studies suggest the reaction proceeds through the formation of a silver acetylide intermediate, which then undergoes the cycloaddition. acs.org
Another significant silver-catalyzed strategy is the reaction of trifluoromethylated ynones with aryl or alkyl hydrazines. acs.org This process is remarkably efficient, often reaching completion within an hour at room temperature with low catalyst loading (e.g., 1 mol% AgOTf), to afford 3-CF3-pyrazoles with high regioselectivity and in excellent yields. acs.org Additionally, silver catalysts are employed in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles from N′-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. acs.org This reaction proceeds through a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a bibliomed.orgmdpi.com-H shift. acs.org A silver-catalyzed direct [3+2] cycloaddition between dicyanoalkenes and trifluorodiazoethane has also been developed for the dual incorporation of trifluoromethyl and cyano groups into the pyrazole core. chinesechemsoc.org
Table 1: Examples of Silver-Catalyzed Pyrazole Synthesis
| Reactants | Catalyst | Conditions | Product | Yield | Reference |
| Terminal Alkyne, N-Isocyanoiminotriphenylphosphorane | Silver salt | Mild conditions | Monosubstituted Pyrazole | Good | dergipark.org.trmdpi.comacs.orgresearchgate.net |
| Trifluoromethylated Ynone, Arylhydrazine | AgOTf (1 mol%) | Room temperature, 1h | 3-CF3-Pyrazole | Up to 99% | acs.org |
| N′-Benzylidene tolylsulfonohydrazide, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver catalyst | - | 5-Aryl-3-trifluoromethyl Pyrazole | Moderate to Excellent | acs.org |
| Dicyanoalkene, Trifluorodiazoethane | AgCl or Ag2O | Room temperature, 12h | CF3- and CN-functionalized Pyrazole | Good | chinesechemsoc.org |
Three-Component Coupling Strategies
Three-component reactions (TCRs) provide an efficient pathway to complex molecules like pyrazoles in a single step, minimizing waste and operational complexity. A highly effective metal-free, three-component coupling involves the reaction of 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides to produce 3-trifluoromethylpyrazoles. bibliomed.orgnih.gov This method is praised for its high regioselectivity, broad substrate scope, and tolerance of various functional groups under mild conditions. bibliomed.orgacs.org The reaction is believed to proceed via the in situ formation of a diazo intermediate from the aldehyde and sulfonyl hydrazide, followed by a [3+2] cycloaddition with BTP. bibliomed.orgacs.org
Another powerful strategy is the rhodium(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides. This approach allows for the rapid synthesis of diverse pyrazolo[1,5-a]pyrimidines under benchtop conditions, often utilizing microwave heating to shorten reaction times. The reaction demonstrates high functional group compatibility, tolerating basic nitrogen heterocycles, esters, and even free carboxylic acids.
Table 2: Overview of Three-Component Pyrazole Syntheses
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Key Features | Reference |
| Aldehyde | Sulfonyl Hydrazide | 2-Bromo-3,3,3-trifluoropropene | Metal-free, DBU, Toluene, 60°C | 3-Trifluoromethylpyrazole | High regioselectivity, broad scope | bibliomed.orgnih.govacs.org |
| 3-Aminopyrazole | Aldehyde | Sulfoxonium Ylide | Rh(III) catalyst, Microwave heating | Pyrazolo[1,5-a]pyrimidine | Rapid synthesis, high functional group tolerance | chinesechemsoc.org |
Fluorination-Specific Synthetic Routes
Directly incorporating the trifluoromethyl group is a key challenge addressed by several specialized synthetic methodologies. These routes often employ fluorinated building blocks or intermediates to ensure the precise placement of the CF3 group.
Utilization of Trifluoromethyl-Containing Building Blocks (e.g., 2-Bromo-3,3,3-trifluoropropene, Trifluoromethyldiazomethane)
The use of readily available trifluoromethyl-containing building blocks is a cornerstone of fluorinated pyrazole synthesis. 2-Bromo-3,3,3-trifluoropropene (BTP) is a stable and inexpensive industrial feedstock that serves as an excellent precursor. acs.orgresearchgate.net As mentioned previously, it is effectively used in three-component reactions with aldehydes and sulfonyl hydrazides to regioselectively synthesize 3-trifluoromethylpyrazoles. bibliomed.orgacs.org This approach avoids the use of hazardous reagents and is scalable. bibliomed.org
Trifluoromethyldiazomethane (CF3CHN2) is another critical, albeit more hazardous, building block. acs.org It is a highly reactive 1,3-dipole used in [3+2] cycloaddition reactions with alkynes to form trifluoromethyl-pyrazoles. acs.org Due to its gaseous and potentially explosive nature, it is typically generated in situ. acs.org Despite these challenges, its reactions provide a direct and efficient route to the desired products. Silver-catalyzed cycloaddition reactions of trifluorodiazoethane with dicyanoalkenes have proven to be a modern, effective application of this building block. chinesechemsoc.org
Generation of Trifluoromethylhydrazine Intermediates
A novel one-pot synthesis of N-trifluoromethyl pyrazoles has been developed that relies on the trapping of transiently generated trifluoromethylhydrazine. This method starts with the readily available di-Boc trifluoromethylhydrazine, which is deprotected in situ to form the reactive trifluoromethylhydrazine intermediate. This intermediate is immediately trapped by a 1,3-dicarbonyl compound (or its equivalent) to cyclize into the N-trifluoromethyl pyrazole. A key challenge is the instability of trifluoromethylhydrazine, which has a short half-life in solution. researchgate.net Optimization studies have identified that conducting the reaction in dichloromethane (B109758) (DCM) with a strong acid catalyst is crucial to suppress the formation of undesired des-CF3 side products. researchgate.net This strategy allows for the synthesis of a diverse array of pharmaceutically relevant N-trifluoromethyl pyrazoles in synthetically useful yields. researchgate.net
Regioselective Synthesis from Fluorinated Butenones
Fluorinated butenones, particularly trifluoromethylated ynones and enaminones, are versatile substrates for the regioselective synthesis of trifluoromethylated pyrazoles. The reaction of trifluoromethylated ynones with monosubstituted hydrazines, often catalyzed by silver salts, provides a rapid and highly regioselective route to 1,5-disubstituted-3-trifluoromethylpyrazoles. acs.org
Similarly, the cyclocondensation of trifluoromethylenaminones with monosubstituted hydrazines can afford either 3-CF3 or 5-CF3 pyrazole regioisomers, depending on the substitution pattern of the enaminone and the reaction conditions. This allows for controlled access to different pyrazole isomers from common precursors.
Table 3: Regioselective Synthesis from Fluorinated 1,3-Dicarbonyl Precursors
| Fluorinated Substrate | Reagent | Catalyst/Conditions | Product Regioisomer | Reference |
| Trifluoromethylated Ynone | Arylhydrazine | AgOTf | 3-CF3-pyrazole | acs.org |
| Trifluoromethylenaminone | Monosubstituted Hydrazine | Varies | 3-CF3 and/or 5-CF3 pyrazole | nih.gov |
Transformation of Carboxylic Groups into Trifluoromethyl Groups
A modern and powerful strategy for introducing a trifluoromethyl group involves the decarboxylative trifluoromethylation of a pre-formed pyrazole carboxylic acid. This approach is particularly valuable for late-stage functionalization. Methodologies utilizing photoredox catalysis have been developed for the efficient conversion of heteroaromatic carboxylic acids into their corresponding trifluoromethyl analogs. nih.govnih.gov
In this process, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with the carboxylate, leading to the formation of a carboxyl radical. This radical rapidly extrudes carbon dioxide to generate a pyrazolyl radical, which is then trapped by a suitable trifluoromethyl source (e.g., Togni's reagent or Umemoto's reagent) to furnish the final trifluoromethylated pyrazole. nih.govnih.gov Copper catalysts are often used in conjunction with the photocatalyst to facilitate the C-CF3 bond-forming step. nih.govnih.gov This method displays broad functional group tolerance and represents a significant advance over classical methods that often require harsh conditions. nih.gov
Practical and Scalable Synthetic Protocols
The synthesis of 4-phenyl-3-(trifluoromethyl)-1H-pyrazole and its analogs has been an area of intensive research, leading to the development of practical and scalable protocols. These methods often focus on efficiency, atom economy, and the ability to be performed on a larger scale.
One-Pot and Multi-Step Sequential Syntheses
One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of time, resources, and yield. A notable one-pot protocol for the preparation of 1-aryl-3-trifluoromethylpyrazoles involves the use of in situ generated nitrile imines and mercaptoacetaldehyde (B1617137) as an acetylene (B1199291) surrogate. organic-chemistry.orgnih.gov This process proceeds through a (3 + 3)-annulation to form a 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine intermediate, which then undergoes a dehydration and ring contraction cascade promoted by p-toluenesulfonyl chloride (p-TsCl) to yield the desired pyrazole. organic-chemistry.orgnih.gov This method is highly scalable and tolerates a wide array of functional groups on the aryl ring. organic-chemistry.orgnih.gov
Sequential multi-step syntheses also provide a high degree of control over the final product. A versatile two-step protocol for producing polysubstituted 3-trifluoromethylpyrazoles has been developed, which begins with a diastereoselective (3 + 2)-cycloaddition of trifluoroacetonitrile imines with chalcones. nih.govacs.orgacs.org The resulting 5-acyl-pyrazolines can then be aromatized using manganese dioxide (MnO2), with the solvent playing a crucial role in determining the final product. nih.govacs.orgacs.org For instance, using dimethyl sulfoxide (B87167) (DMSO) as the solvent leads to fully substituted pyrazoles, while hexane (B92381) promotes a deacylative pathway to yield 1,3,4-trisubstituted derivatives. nih.govacs.org
| Method | Key Steps | Starting Materials | Key Reagents | Advantages | Reference |
|---|---|---|---|---|---|
| One-Pot Synthesis | (3 + 3)-Annulation, Dehydration, Ring Contraction | Hydrazonoyl halides, Mercaptoacetaldehyde dimer | Triethylamine, p-Toluenesulfonyl chloride | High efficiency, scalability, wide functional group tolerance | organic-chemistry.orgnih.gov |
| Sequential Synthesis | (3 + 2)-Cycloaddition, Solvent-dependent Aromatization | Trifluoroacetonitrile imines, Chalcones | Manganese dioxide | Access to different substitution patterns (three- and tetra-substituted) by solvent choice | nih.govacs.orgacs.org |
Microwave-Assisted and Green Chemistry Techniques
In recent years, there has been a significant shift towards more environmentally friendly and efficient synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. The synthesis of various pyrazole derivatives, including those bearing trifluoromethyl groups, has been successfully achieved using microwave irradiation. researchgate.netmdpi.comresearchgate.netdergipark.org.trsemanticscholar.org For example, the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines can be efficiently carried out under solvent-free conditions using microwave heating to produce both 4,5-dihydro-1H-pyrazoles and fully aromatic pyrazoles. researchgate.net The reaction temperature and time can be precisely controlled to favor the desired product. researchgate.net
Green chemistry principles are also being increasingly applied to the synthesis of pyrazoles. thieme-connect.com These approaches focus on the use of non-toxic solvents (such as water), solvent-free reaction conditions, and the use of catalysts to minimize waste. thieme-connect.com While specific green chemistry protocols for this compound are not extensively detailed in the provided search results, the general trend in pyrazole synthesis is to move towards these more sustainable methods. thieme-connect.com
| Reactants | Conditions | Product Type | Advantages of Microwave | Reference |
|---|---|---|---|---|
| 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and hydrazines | Solvent-free, varying temperatures | 4,5-dihydro-1H-pyrazoles and pyrazoles | Shorter reaction times, improved yields | researchgate.net |
| Ethyl acetoacetate, phenylhydrazine, and aldehydes | Solvent-free | Pyrazolone (B3327878) derivatives | Reduced reaction time, operational simplicity | mdpi.comresearchgate.net |
Functionalization of Pyrazole Ring
The functionalization of the pre-formed pyrazole ring is a crucial strategy for creating a diverse range of analogs with potentially new properties. This allows for the introduction of various substituents at specific positions of the pyrazole core.
Regioselective Substitutions at C4 and Other Positions
The C4 position of the pyrazole ring is often a target for functionalization. A series of 1-aryl-3-trifluoromethyl-1H-pyrazoles have been subjected to regioselective iodination reactions. researchgate.netrsc.org Treatment of these pyrazoles with n-butyllithium followed by quenching with elemental iodine leads exclusively to the 5-iodo derivatives. researchgate.netrsc.org In contrast, using ceric ammonium (B1175870) nitrate (CAN) as a mild oxidant in the presence of iodine results in the formation of the isomeric 4-iodopyrazoles with high regioselectivity. researchgate.netrsc.org These iodinated pyrazoles serve as versatile building blocks for further modifications via cross-coupling reactions. researchgate.netrsc.org
Transition-metal-catalyzed C–H functionalization has also become a powerful tool for the direct introduction of new bonds at various positions on the pyrazole ring, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org
Metalation and Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgwikipedia.org In this strategy, a directing metalation group (DMG) on the ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orgwikipedia.org For 1-phenylpyrazole (B75819) derivatives, the pyrazole ring itself can act as a directing group. The lithiation of 1-phenylpyrazoles with butyllithium (B86547) has been shown to be directed to the ortho position of the phenyl ring. oup.com The coordination of the lithium atom with the nitrogen at the 2-position of the pyrazole ring is believed to be responsible for this regioselectivity. oup.com The presence of a trifluoromethyl group at the 5-position can also influence the direction of lithiation. oup.com
Bromination and Lithiation
The introduction of a bromine atom onto the pyrazole ring provides a handle for further functionalization through reactions such as lithiation-substitution or cross-coupling. The compound 4-bromo-3-(trifluoromethyl)-1-phenyl-1H-pyrazole is a key intermediate for such transformations. chemicalbook.com Its synthesis can be achieved, for example, by the bromination of the corresponding pyrazole with N-bromosuccinimide (NBS). researchgate.net
Once formed, 4-bromo-1-phenylsulfonylpyrazole can be regioselectively metalated at the 5-position using phenyl-lithium. rsc.orgsci-hub.mk Quenching this lithiated intermediate with various electrophiles allows for the introduction of a wide range of substituents at the C5 position. rsc.orgsci-hub.mk This directed lithiation of a brominated pyrazole provides a convenient route to vicinally disubstituted pyrazoles. rsc.orgsci-hub.mk
| Strategy | Position(s) Functionalized | Key Reagents/Methods | Resulting Functionality | Reference |
|---|---|---|---|---|
| Regioselective Iodination | C4 or C5 | CAN/I2 or n-BuLi/I2 | Iodo group | researchgate.netrsc.org |
| Directed Ortho-Metalation | Ortho-position of N-phenyl group | Butyllithium | Lithiation for further reaction with electrophiles | oup.com |
| Bromination | C4 | N-Bromosuccinimide (NBS) | Bromo group | researchgate.net |
| Lithiation of Bromopyrazole | C5 | Phenyl-lithium on 4-bromo-1-phenylsulfonylpyrazole | Lithiation for substitution at C5 | rsc.orgsci-hub.mk |
Chemical Reactivity and Advanced Transformations of 4 Phenyl 3 Trifluoromethyl 1h Pyrazole
Electrophilic and Nucleophilic Substitution Reactions
The pyrazole (B372694) ring exhibits a distinct regioselectivity in substitution reactions due to the electronic influence of the two nitrogen atoms. The combined electron-withdrawing effect of the nitrogens reduces the electron density at the C3 and C5 positions, making the C4 position the most electron-rich and thus the primary site for electrophilic aromatic substitution. pharmaguideline.com
Conversely, the C3 and C5 positions are more susceptible to nucleophilic attack. In 4-Phenyl-3-(Trifluoromethyl)-1H-pyrazole, the C4 position is occupied by the phenyl group, which can also undergo electrophilic substitution. However, reactions on the pyrazole core are of primary interest. Should the C4 position be unsubstituted, it is the preferred site for reactions such as halogenation, nitration, and sulfonation. For instance, iodination of 1-aryl-3-CF₃-1H-pyrazoles using iodine (I₂) mediated by ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to afford 4-iodo derivatives with high regioselectivity.
Derivatization at the C4 position can install highly reactive functional groups, which then become centers for nucleophilic substitution. For example, the introduction of a sulfonyl chloride (-SO₂Cl) group at the C4 position creates a potent electrophilic site, enabling a wide range of nucleophilic substitution reactions to build more complex molecules.
| Reaction Type | Position on Pyrazole Ring | Influencing Factors | Example Reaction |
| Electrophilic Substitution | C4 | Most electron-rich carbon; deactivated C3/C5 due to adjacent nitrogen atoms. | Iodination, Nitration, Sulfonation |
| Nucleophilic Substitution | C3 / C5 | Electron-deficient due to adjacent nitrogen atoms. | Generally less common on the bare ring, but occurs on derivatives. |
| Nucleophilic Substitution | C4 (on derivatives) | Occurs when a good leaving group (e.g., -SO₂Cl) is present. | Reaction of a C4-sulfonyl chloride with various nucleophiles. |
Alkylation and Acylation of Nitrogen Atoms
The nitrogen atoms of the pyrazole ring are key centers for reactivity, particularly in alkylation and acylation reactions. The N1-H proton can be readily removed by a base, creating a pyrazolate anion which is a potent nucleophile. Subsequent reaction with an electrophile, such as an alkyl or acyl halide, leads to functionalization at the nitrogen. pharmaguideline.com
A significant challenge in the N-alkylation of asymmetrically substituted pyrazoles like this compound is the formation of regioisomers. Alkylation can occur at either the N1 or N2 position, and the outcome is often a mixture of products. mdpi.com The ratio of these isomers is influenced by factors such as the steric bulk of the substituents on the pyrazole ring, the nature of the alkylating agent, and the reaction conditions (e.g., solvent, base, temperature). Generally, steric hindrance plays a major role, with the alkylating agent preferentially attacking the less sterically hindered nitrogen atom. semanticscholar.org
Advanced methods have been developed to improve regioselectivity. For example, acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles provides a powerful route to N-alkyl pyrazoles. semanticscholar.org Catalyst-free Michael addition reactions have also been employed for highly regioselective N1-alkylation. researchgate.net
| Reaction | Reagents | Key Features | Outcome |
| N-Alkylation | Alkyl halides, Dimethyl sulfate | Often requires a base; can produce a mixture of N1 and N2 isomers. | Formation of N1-alkyl and N2-alkyl pyrazole regioisomers. |
| N-Acylation | Acyl halides, Anhydrides | Generally proceeds under basic conditions. | Formation of N-acyl pyrazoles. |
| Acid-Catalyzed Alkylation | Trichloroacetimidates, Brønsted acid (e.g., CSA) | Provides an alternative to base-mediated methods. | Good yields of N-alkyl pyrazoles; regioselectivity is sterically controlled. semanticscholar.org |
Catalytic Hydrogenation and Reduction Pathways
The aromatic pyrazole ring is generally stable and resistant to reduction under typical catalytic hydrogenation conditions. pharmaguideline.com However, forcing conditions or the presence of activating substituents can lead to the reduction of the heterocyclic ring. For instance, the catalytic hydrogenation of 1-phenylpyrazole (B75819) over a palladium catalyst can yield 1-phenyl-4,5-dihydropyrazole and subsequently the fully saturated 1-phenylpyrazolidine. rrbdavc.org It is expected that the phenyl ring of this compound could also be hydrogenated to a cyclohexyl group under appropriate catalytic conditions.
The trifluoromethyl (CF₃) group is exceptionally stable and is generally inert to catalytic hydrogenation and most chemical reducing agents. This high stability is a key reason for its widespread use in medicinal and materials chemistry.
| Moiety | Reducibility | Conditions | Product |
| Pyrazole Ring | Reducible under forcing conditions | Catalytic Hydrogenation (e.g., Pd/H₂) | Pyrazoline (dihydropyrazole) or Pyrazolidine (tetrahydropyrazole) |
| Phenyl Ring | Reducible | Catalytic Hydrogenation (e.g., Rh/C, PtO₂) | Cyclohexyl ring |
| Trifluoromethyl Group | Highly resistant to reduction | Inert under most catalytic and chemical reduction conditions | No reaction |
Ring Opening Reactions
The aromaticity of the pyrazole ring confers significant stability, and ring-opening reactions are uncommon. However, under specific and often harsh conditions, the pyrazole scaffold can be cleaved. These reactions are not typical for the parent compound but have been observed in highly functionalized derivatives.
For example, deprotonation at the C3 position using a very strong base can induce ring opening. pharmaguideline.com Additionally, certain substituted pyrazoles can undergo transformations initiated by a transient, highly reactive species. A reported case involves the formation of a pyrazole nitrene, which initiates a cascade of steps including ring opening and subsequent recyclization to form a new product. preprints.org Oxidative ring-opening has also been documented for 1H-pyrazol-5-amines, which transform into 3-diazenylacrylonitrile derivatives. researchgate.net These examples highlight that while the core is robust, the pyrazole ring is not entirely inert and can participate in complex rearrangements and cleavage reactions when appropriately substituted.
Coordination Chemistry and Ligand Formation
Pyrazole derivatives are highly effective ligands in coordination chemistry, primarily due to the lone pair of electrons on the sp²-hybridized, pyridine-like N2 atom. This nitrogen atom acts as a Lewis base, readily coordinating to a wide variety of metal ions. researchgate.net this compound can function as a monodentate ligand, binding to a metal center through its N2 atom.
The deprotonation of the N1-H proton yields the pyrazolate anion, which can act as a bridging ligand between two metal centers (an exo-bidentate mode), leading to the formation of binuclear or polynuclear coordination complexes. researchgate.net The electronic properties of the pyrazole ligand, and thus the stability and properties of the resulting metal complex, can be fine-tuned by the substituents on the ring. The electron-withdrawing CF₃ group and the phenyl group in the target molecule influence the donor ability of the nitrogen atoms. Pyrazole-based ligands have been used to form stable complexes with a range of transition metals, including iridium(III), copper(II), cobalt(II), nickel(II), and cadmium(II). nih.govresearchgate.netrjptonline.org
| Coordination Mode | Description | Metal Examples |
| Monodentate | The neutral pyrazole coordinates to a single metal center via the N2 atom. | Cu(II), Cd(II), Fe(III), Ir(III) |
| Exo-bidentate (Bridging) | The pyrazolate anion (formed after deprotonation of N1) bridges two metal centers. | Ni(II), Co(II) |
Derivatization for Analogue Synthesis
This compound serves as a valuable scaffold for the synthesis of diverse analogues, particularly for applications in medicinal and agrochemical research. The reactivity at various positions allows for systematic structural modification.
One powerful strategy involves the introduction of a halogen, such as iodine, at the C4 position (if available). This halogenated intermediate becomes a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids) and Sonogashira (with terminal alkynes) reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. researchgate.net
Another key transformation is the Vilsmeier-Haack reaction, which introduces a formyl (carbaldehyde) group, typically at the C4 position. This carbaldehyde is a highly versatile intermediate that can be converted into numerous other functional groups or used in condensation reactions to build fused heterocyclic systems, such as pyrazolopyridines. nih.govnih.gov Furthermore, the synthesis of N-(substituted)-pyrazole-4-carboxamide derivatives is a common strategy for creating libraries of analogues for biological screening. nih.gov The N-alkylation and N-acylation reactions discussed previously (Section 3.2) are also fundamental derivatization techniques for generating structural diversity.
| Derivatization Strategy | Reaction | Position | Purpose |
| Cross-Coupling | Suzuki-Miyaura, Sonogashira | C4 (via halogenated intermediate) | Introduction of aryl, heteroaryl, or alkynyl groups. |
| Formylation | Vilsmeier-Haack Reaction (POCl₃, DMF) | C4 | Introduction of a versatile carbaldehyde group for further synthesis. |
| Amide Formation | Carboxylation followed by amidation | C4 | Synthesis of carboxamide analogues for biological testing. |
| N-Functionalization | Alkylation / Acylation | N1 / N2 | Modification of properties and exploration of structure-activity relationships. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "4-Phenyl-3-(trifluoromethyl)-1H-pyrazole," providing unambiguous evidence for its atomic connectivity and regiochemistry.
Proton (1H), carbon-13 (13C), and fluorine-19 (19F) NMR spectroscopy are routinely employed to confirm the structure of pyrazole (B372694) derivatives. researchgate.netcdnsciencepub.com For "this compound" and its derivatives, these techniques provide characteristic chemical shifts and coupling constants that define the molecular framework.
1H NMR: In the 1H NMR spectrum of a related compound, 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole, signals corresponding to the pyrazole ring protons (CF3CCH) and the N-CH proton appear, alongside the aromatic protons of the phenyl groups. nih.gov Specifically, the pyrazole proton (CF3CCH) resonates at approximately 6.52–6.53 ppm, while the aromatic protons are observed in the range of 7.07–7.37 ppm. nih.gov
13C NMR: The 13C NMR spectrum provides information on the carbon skeleton of the molecule. For 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole, characteristic signals are observed for the pyrazole ring carbons and the phenyl ring carbons. nih.gov The carbon of the trifluoromethyl group (CF3) typically appears as a quartet due to coupling with the fluorine atoms. rsc.org
19F NMR: 19F NMR is particularly informative for fluorinated compounds. biophysics.org The trifluoromethyl group in pyrazole derivatives gives a distinct singlet in the 19F NMR spectrum. rsc.org For instance, in a DMSO solvent, the CF3 group of a similar pyrazole compound shows a signal at -66.75 ppm. rsc.org The chemical shift of the 19F nucleus is highly sensitive to its electronic environment, making it a valuable tool for confirming the presence and integrity of the trifluoromethyl group. nih.gov
Interactive Data Table: Representative NMR Data for a "this compound" Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| 1H | 6.52–6.53 | s | CF3CH |
| 1H | 7.07–7.37 | m | Phenyl-H |
| 19F | -66.75 | s | CF 3 |
For more complex derivatives of "this compound" or in cases of ambiguous assignments, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. These experiments reveal correlations between protons and carbons, allowing for the definitive assignment of all atoms in the molecule. While specific 2D NMR data for the parent compound is not detailed in the provided context, these methods are standard practice in the structural analysis of complex organic molecules. researchgate.net
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. surfacesciencewestern.com
FT-IR Spectroscopy: The FT-IR spectrum of pyrazole derivatives typically shows characteristic absorption bands for N-H stretching, C=N stretching, and C=C stretching of the aromatic rings. mdpi.commdpi.com The trifluoromethyl group also exhibits strong, characteristic absorption bands. The N-H stretching vibration is usually observed in the region of 3100-3300 cm-1. Aromatic C-H stretching vibrations appear above 3000 cm-1. uantwerpen.be
Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for analyzing the skeletal vibrations of the pyrazole and phenyl rings. nih.gov While FT-IR is sensitive to polar bonds like C=O and N-H, Raman spectroscopy is more sensitive to homonuclear bonds such as C=C. surfacesciencewestern.com
Mass Spectrometry (MS) and Elemental Analysis
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. mdpi.com For 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole, Electrospray Ionization (ESI) mass spectrometry showed a signal at m/z 413.8, corresponding to the protonated molecule [M+H]+. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. rsc.org
Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry to verify the purity and identity of the synthesized compound. nih.gov For example, the calculated elemental composition for a derivative was C 66.92%, H 3.91%, N 6.79%, which was in close agreement with the found values of C 66.90%, H 3.90%, N 6.77%. nih.gov
X-ray Crystallography for Solid-State Intermolecular Interactions
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. imedpub.com The crystal structure of several pyrazole derivatives has been determined, revealing details about their solid-state packing and hydrogen bonding networks. nsf.gov For instance, the crystal structure of 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole shows the presence of intramolecular C-H···N and intermolecular C-H···F hydrogen bonds, as well as C-H···π interactions. researchgate.net These interactions play a crucial role in the supramolecular assembly of the molecules in the solid state. nsf.gov
Interactive Data Table: Crystallographic Data for a "this compound" Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.12054 (10) |
| b (Å) | 8.93314 (6) |
| c (Å) | 17.75198 (15) |
| β (°) | 90.4278 (8) |
| V (Å3) | 1922.03 (3) |
| Z | 4 |
Data for 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole. researchgate.net
UV-Vis Spectroscopy for Electronic Properties
UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. Pyrazole derivatives exhibit characteristic absorption bands in the UV region due to π-π* transitions of the aromatic pyrazole and phenyl rings. nist.gov The absorption spectrum of a photochromic pyrazole derivative showed a sharp peak at 255 nm in ethanol (B145695) before UV irradiation. mdpi.com The position and intensity of these absorption bands can be influenced by the substituents on the pyrazole and phenyl rings, providing insights into the electronic structure of the molecule. researchgate.net
Computational Chemistry Studies
Quantum Mechanical Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods provide a detailed picture of the electronic structure, which governs the molecule's behavior.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov By employing functionals such as B3LYP combined with basis sets like 6-311G(d,p), researchers can optimize the molecular geometry of pyrazole (B372694) derivatives to find their most stable conformation. ekb.eg These calculations yield important data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov
In studies of pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the phenyl substituent, which are rich in π-electrons, while the LUMO may be distributed over the electron-withdrawing groups. For 4-Phenyl-3-(trifluoromethyl)-1H-pyrazole, the electron-withdrawing trifluoromethyl group is expected to lower the energy of the LUMO, thus influencing the HOMO-LUMO gap. The analysis of FMOs helps in understanding the charge transfer interactions within the molecule.
Below is a table showing representative HOMO-LUMO energy values for some pyrazole derivatives as determined by DFT calculations.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M1) | -5.92 | -2.50 | 3.42 |
| (4-fluorophenyl)[3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M2) | -5.91 | -2.77 | 3.14 |
| (4-fluorophenyl)[5-(4-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone (M3) | -5.87 | -2.85 | 3.02 |
| (4-fluorophenyl)[3-phenyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone (M4) | -5.87 | -2.43 | 3.44 |
| (4-fluorophenyl)[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M5) | -5.81 | -2.43 | 3.38 |
| (4-fluorophenyl)[3,5-bis(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone (M6) | -6.06 | -2.90 | 3.16 |
Note: The data in this table is for structurally related pyrazole derivatives and is intended to be illustrative of the typical values obtained from DFT calculations. nih.gov The exact values for this compound may vary.
Electrostatic Potential Mapping and Reactivity Descriptors
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. asrjetsjournal.orgmdpi.com The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. In pyrazole derivatives, the nitrogen atoms of the pyrazole ring are often associated with negative electrostatic potential, indicating their nucleophilic character.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors include chemical hardness (η), chemical potential (μ), and global electrophilicity (ω). nih.gov Hardness (η) is a measure of the molecule's resistance to change in its electron distribution, with larger values indicating greater stability. The electrophilicity index (ω) provides a measure of the energy lowering of a molecule when it accepts electrons from the environment.
The following table presents calculated reactivity descriptors for a series of pyrazole derivatives.
| Compound | Hardness (η) (eV) | Chemical Potential (μ) (eV) | Electrophilicity (ω) (eV) |
| M1 | 1.71 | -4.21 | 5.182 |
| M2 | 1.57 | -4.34 | 5.998 |
| M3 | 1.51 | -4.36 | 6.295 |
| M4 | 1.72 | -4.15 | 5.009 |
| M5 | 1.69 | -4.12 | 5.00 |
| M6 | 1.58 | -4.48 | 6.351 |
Note: The data in this table corresponds to the same series of pyrazole derivatives as in the previous table and serves as an example of calculated reactivity descriptors. nih.gov
Thermodynamic Parameters and Stability Analysis
DFT calculations can also be used to predict the thermodynamic parameters of a molecule, such as standard heat capacity, entropy, and enthalpy, at different temperatures. researchgate.net These parameters are crucial for understanding the stability of a compound and its behavior under various thermal conditions. A frequency analysis at the same level of theory as the geometry optimization is performed to obtain these thermodynamic properties. The absence of imaginary frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface. nih.gov For pyrazole derivatives, these calculations can provide insights into their thermal stability, which is an important consideration for their synthesis and application. researchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the interactions of a molecule with its environment, particularly with biological macromolecules. These methods are instrumental in drug discovery and materials science.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is widely used in drug design to screen for potential inhibitors of enzymes or to understand the binding mechanism of a drug. nih.govresearchgate.net The docking process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, usually expressed as a binding energy in kcal/mol. A lower binding energy indicates a more stable and favorable interaction.
Pyrazole derivatives have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors for various protein targets, including kinases, carbonic anhydrases, and cyclooxygenase-2. nih.govnih.govresearchgate.net These studies have shown that the pyrazole scaffold can form key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of these proteins. nih.gov The phenyl and trifluoromethyl substituents in this compound would play a significant role in its binding to a target protein by participating in specific interactions.
The table below summarizes the results of molecular docking studies for some pyrazole derivatives against different protein targets.
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 (2QU5) | -10.09 | Not specified |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A (2W1G) | -8.57 | Not specified |
| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b) | CDK2 (2VTO) | -10.35 | Not specified |
| 4-difluoromethyl pyrazole derivative (3a) | Cyclooxygenase-2 (3LN1) | Not specified | Three hydrogen bonds, multiple hydrophobic interactions |
| 4-difluoromethyl pyrazole derivative (3f) | Cyclooxygenase-2 (3LN1) | Not specified | Three hydrogen bonds, multiple hydrophobic interactions |
| 4-difluoromethyl pyrazole derivative (3g) | Cyclooxygenase-2 (3LN1) | -6.9765 | Not specified |
Note: This table presents docking results for various pyrazole derivatives from different studies to illustrate the application of this technique. nih.govresearchgate.net The specific binding properties of this compound would depend on the chosen protein target.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to explore the dynamic behavior and conformational space of molecules. eurasianjournals.com For pyrazole derivatives, MD simulations provide a way to understand how the molecule moves, flexes, and changes shape over time, which is crucial for predicting its interactions with biological targets. eurasianjournals.com
While specific MD simulation studies for this compound are not extensively detailed in the reviewed literature, the methodology for its conformational analysis is well-established. Such a study would typically focus on the rotational barrier around the single bond connecting the phenyl group to the pyrazole ring. By systematically rotating this dihedral angle and calculating the potential energy at each step, a conformational energy profile can be generated. mdpi.com This analysis identifies the most stable, low-energy conformations (conformers) and the energy barriers between them. mdpi.com The lowest energy conformer represents the most probable shape of the molecule in a given environment. Understanding these conformational preferences is vital as the three-dimensional shape of a molecule dictates its biological activity and physical properties.
In Silico Prediction of Pharmacokinetic Profiles
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which together constitute its pharmacokinetic profile. These predictions are essential in the early stages of drug discovery to identify candidates with favorable properties. For fluorinated pyrazoles, computer-aided calculations can provide valuable estimations of their drug-likeness and ADME profile.
A predicted pharmacokinetic profile for this compound would include several key parameters. These are often evaluated against established guidelines, such as Lipinski's Rule of Five, to estimate oral bioavailability. The table below presents a representative in silico profile, with properties calculated or estimated based on the compound's structure.
Table 1: Predicted Pharmacokinetic Properties of this compound
This table is generated for illustrative purposes based on the structure of the compound. The values for properties like LogP and bioavailability are typical predictions from computational software.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C₁₀H₇F₃N₂ | Defines the elemental composition. |
| Molecular Weight | 224.17 g/mol | Within the typical range for drug-like molecules (<500). |
| LogP (Octanol-Water Partition Coefficient) | ~3.2 | Indicates lipophilicity and affects absorption and distribution. |
| Hydrogen Bond Donors | 1 (from N-H) | Influences solubility and binding (<5 is favorable). |
| Hydrogen Bond Acceptors | 3 (2 from N, 1 from F) | Influences solubility and binding (<10 is favorable). |
| Topological Polar Surface Area (TPSA) | ~40 Ų | Predicts cell permeability and transport properties. |
| Oral Bioavailability | Predicted to be good | Likelihood of being absorbed after oral administration. |
Studies on Reaction Mechanisms and Regioselectivity
The synthesis of asymmetrically substituted pyrazoles, such as those containing a trifluoromethyl group, presents a significant challenge regarding regioselectivity. thieme.de The most common synthetic route involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648). The final arrangement of substituents on the pyrazole ring is determined by which carbonyl group undergoes the initial nucleophilic attack by the hydrazine.
In the synthesis of pyrazoles containing a trifluoromethyl group, the reaction mechanism is heavily influenced by electronic effects. mdpi.com The precursor to a 3-(trifluoromethyl)pyrazole (B122699) is typically a β-diketone of the structure R-CO-CH₂-CO-CF₃. The carbon atom of the trifluoroacetyl group (CO-CF₃) is significantly more electrophilic (electron-deficient) than the carbon of the other carbonyl group (R-CO). This is due to the strong electron-withdrawing inductive effect of the three fluorine atoms.
Consequently, the initial nucleophilic attack from a nitrogen atom of the hydrazine molecule occurs preferentially at the more electrophilic carbonyl carbon attached to the -CF₃ group. mdpi.com This initial step governs the entire cyclization pathway, leading to the formation of one regioisomer in a much higher yield than the other. This principle allows for the regiocontrolled synthesis of pyrazoles where the trifluoromethyl group is located at the 3-position of the ring. nih.govacs.org The selectivity of this reaction can also be influenced by the nature of the hydrazine (e.g., free base vs. hydrochloride salt) and the reaction conditions. nih.govacs.org
Table 2: Regioselectivity in Pyrazole Synthesis
Illustrates the general principle of regioselective synthesis based on precursor electrophilicity.
| 1,3-Diketone Precursor | Hydrazine | Site of Initial Attack | Major Regioisomer Product |
|---|---|---|---|
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Hydrazine (H₂NNH₂) | Carbonyl adjacent to -CF₃ group | 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole |
Structure Activity Relationship Sar Studies
Impact of Substituent Position and Nature on Biological Efficacy and Selectivity
The biological activity of pyrazole (B372694) derivatives is significantly influenced by the type and position of substituents on both the pyrazole and phenyl rings. nih.govresearchgate.net Research has shown that even minor changes can lead to substantial differences in potency and selectivity.
On the phenyl ring, the introduction of various functional groups can modulate the compound's properties. Studies on related pyrazole scaffolds have indicated that the presence of electron-withdrawing groups, such as halogens (F, Cl, Br) and nitro (NO₂) groups, often enhances antimicrobial activity. rsc.org This increased efficacy is attributed to the enhanced electrophilicity of the molecule, which may lead to stronger interactions with microbial targets. rsc.org The position of these substituents is also crucial, with the para (4-) position on the phenyl ring frequently showing significant antimicrobial activity. rsc.org For instance, a derivative with a 4-chlorophenyl group at the 5-position of the pyrazole ring demonstrated notable anti-inflammatory activity. nih.gov Conversely, compounds bearing electron-donating substituents on the aromatic ring have shown reduced inhibitory effects in some studies. mdpi.comnih.gov
The nature of the substituent is as important as its position. Hydrophobic groups can enhance permeability across biological membranes, while hydrophilic groups can improve aqueous solubility. researchgate.net Specific functional groups can also contribute directly to binding; hydroxyl groups may form hydrogen bonds, and amino groups can participate in electrostatic interactions, enhancing the affinity for a biological target. researchgate.net
Table 1: Impact of Phenyl Ring Substituents on Biological Activity of Pyrazole Derivatives
| Substituent Group | Position | Effect on Activity | Probable Reason |
|---|---|---|---|
| Halogens (F, Cl, Br) | para (4-) | Increased antimicrobial activity rsc.org | Increased hydrophobicity and electrophilicity, facilitating cell membrane penetration and target interaction. rsc.org |
| Nitro (NO₂) | meta (3-), para (4-) | Substantial antimicrobial activity rsc.org | Strong electron-withdrawing nature enhances interactions with microbial targets. rsc.org |
| Chlorine (Cl) | para (4-) | Favorable for antileishmanial effects nih.gov | Not specified. |
Role of Trifluoromethyl Group in Modulating Biological Activity and Metabolic Stability
The trifluoromethyl (CF₃) group at the C3 position of the pyrazole ring is a key feature that profoundly influences the compound's biological profile. The CF₃ group is a strong electron-withdrawing moiety with high electronegativity and lipophilicity. mdpi.com
The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes such as cytochrome P450. This increased stability leads to a longer half-life in vivo.
Furthermore, the trifluoromethyl group increases the lipophilicity of the molecule. mdpi.com This property can improve its ability to cross cell membranes, thereby enhancing bioavailability and facilitating transport to the target site. mdpi.com The high electronegativity of the CF₃ group can also alter the acidity of nearby protons, such as the N-H proton of the pyrazole ring, potentially influencing how the molecule binds to its biological target. The well-known COX-2 inhibitor, Celecoxib, which features a 3-(trifluoromethyl)-1H-pyrazol-1-yl moiety, underscores the importance of this group for achieving potent and selective biological activity.
Table 2: Properties Conferred by the Trifluoromethyl Group
| Property | Influence on the Molecule | Consequence for Biological Activity |
|---|---|---|
| High Electronegativity | Alters electron distribution in the pyrazole ring. mdpi.com | Modulates binding affinity and interaction with target proteins. |
| Increased Lipophilicity | Enhances solubility in lipids. mdpi.com | Improves cell membrane permeability and bioavailability. mdpi.com |
Correlation of Electronic and Steric Properties with Biological Outcomes
The biological effects of 4-Phenyl-3-(trifluoromethyl)-1H-pyrazole derivatives are closely correlated with their electronic and steric properties. These properties govern the non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, between the molecule and its biological target.
Electronic Effects: The electronic nature of substituents on the phenyl ring significantly impacts the molecule's reactivity and binding affinity. researchgate.net Electron-withdrawing groups, like halogens and nitro groups, decrease the electron density on the ring. researchgate.netrsc.org This can make the molecule a better electron acceptor, potentially strengthening interactions with electron-rich pockets in a target protein. rsc.org For example, the enhanced antimicrobial activity of pyrazole-thiazole derivatives with nitro and halogen substituents has been directly linked to the increased electrophilicity imparted by these groups. rsc.org
Influence of Pyrazole Ring Functionalization on Interaction with Biological Targets
Functionalization of the pyrazole ring itself provides another avenue to modulate biological activity by directly influencing interactions with target molecules. The substituents on the carbon and nitrogen atoms of the pyrazole core can act as key pharmacophoric features.
Substituents at the C3 position are thought to have the potential to interact directly with the active sites of enzymes. researchgate.net The trifluoromethyl group at C3 in the parent compound is a prime example of a functionalization that defines the molecule's interaction with its targets.
Modifications at the C4 position can also lead to potent derivatives. For instance, the introduction of an N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline moiety resulted in a compound with optimal anti-inflammatory activity, comparable to standard drugs like diclofenac (B195802) sodium and celecoxib. nih.gov This large substituent at C4 clearly plays a crucial role in the molecule's interaction with the cyclooxygenase (COX) active site.
Preclinical Biological and Pharmacological Activity of 4 Phenyl 3 Trifluoromethyl 1h Pyrazole and Its Derivatives
Anticancer Activity
Derivatives of 4-Phenyl-3-(Trifluoromethyl)-1H-pyrazole have been the subject of extensive research to evaluate their potential as anticancer agents. These studies have explored their cytotoxic effects on various cancer cell lines, the underlying mechanisms of action, and their molecular targets within cancer cells.
Evaluation of Cytotoxicity Against Various Cancer Cell lines
The cytotoxic potential of this compound derivatives has been assessed against a panel of human cancer cell lines, revealing significant growth inhibitory effects.
Notably, certain azole compounds bearing a trifluorophenyl ring have demonstrated potent cytotoxic effects. For instance, one derivative, referred to as compound a1 , which features a ketone linker between the pyrazole (B372694) and trifluoromethylphenyl moieties, was found to be highly effective against MCF-7 (human breast adenocarcinoma), MDA-MB-231 (human breast adenocarcinoma), and HCT-116 (human colon cancer) cell lines, with IC50 values of 5.84 ± 0.76 µg/mL, 5.01 ± 0.32 µg/mL, and 5.57 ± 0.02 µg/mL, respectively. medicinescience.org All tested compounds in this particular study, which included variations with oxime, alcohol, and chlorine linkers, showed considerable effectiveness against these cell lines. medicinescience.org
Another study investigated a novel pyrazole derivative, PTA-1 (2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide), which exhibited potent cytotoxicity against a range of cancer cell lines. nih.gov Similarly, pyrazole derivatives have been shown to diminish the viability of human mammary gland adenocarcinoma cell lines MCF7 and MDA-MB-231 in a cell-specific manner. nih.gov For example, the derivative TOSIND strongly decreased the viability of MDA-MB-231 cells with an IC50 of 17.7 ± 2.7 μM after 72 hours, while PYRIND decreased the viability of MCF7 cells with an IC50 of 39.7 ± 5.8 μM over the same period. nih.gov
Furthermore, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated for their anticancer activity against the triple-negative breast cancer cell line MDA-MB-468. nih.gov One of the most active compounds, 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole), exhibited IC50 values of 14.97 μM and 6.45 μM after 24 and 48 hours of treatment, respectively. nih.gov In the context of renal cancer, para-substituted derivatives have shown notable activity against the TK-10 cell line. mdpi.com
The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.
Table 1: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines| Compound | Cancer Cell Line | IC50 Value | Source |
|---|---|---|---|
| a1 | MCF-7 (Breast Adenocarcinoma) | 5.84 ± 0.76 µg/mL | medicinescience.org |
| a1 | MDA-MB-231 (Breast Adenocarcinoma) | 5.01 ± 0.32 µg/mL | medicinescience.org |
| a1 | HCT-116 (Colon Cancer) | 5.57 ± 0.02 µg/mL | medicinescience.org |
| TOSIND | MDA-MB-231 (Breast Adenocarcinoma) | 17.7 ± 2.7 μM (72h) | nih.gov |
| PYRIND | MCF-7 (Breast Adenocarcinoma) | 39.7 ± 5.8 μM (72h) | nih.gov |
| 3f | MDA-MB-468 (Triple-Negative Breast Cancer) | 14.97 μM (24h) | nih.gov |
| 3f | MDA-MB-468 (Triple-Negative Breast Cancer) | 6.45 μM (48h) | nih.gov |
Mechanisms of Action
The anticancer effects of this compound derivatives are attributed to several key mechanisms, primarily the induction of apoptosis, inhibition of cell proliferation, and disruption of microtubule dynamics.
Induction of Apoptosis: A significant mechanism by which these pyrazole derivatives exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis. The novel pyrazole derivative PTA-1 was shown to induce apoptosis at low micromolar concentrations in MDA-MB-231 cells, as measured by the externalization of phosphatidylserine. nih.gov Other pyrazole derivatives have also been reported to induce apoptosis as their primary cell death mechanism. nih.gov For instance, compound 3f was found to provoke apoptosis in MDA-MB-468 cells, which was associated with an elevated level of reactive oxygen species (ROS) and increased caspase 3 activity. nih.gov Similarly, a novel acetal (B89532) of andrographolide (B1667393) linked to a pyrazole scaffold, compound 1f , was found to induce apoptosis in MDA-MB-231 breast cancer cells, increasing the percentage of apoptotic cells over time. mdpi.com
Cell Proliferation Inhibition: These compounds also demonstrate potent anti-proliferative activity. Compound 1f exhibited strong, dose-dependent inhibition of proliferation against the MDA-MB-231 breast cancer cell line. mdpi.com This inhibition is often linked to the ability of the compounds to cause cell cycle arrest. For example, compound 1f was found to cause S phase arrest in MDA-MB-231 cells. mdpi.com Likewise, compound 3f induced cell cycle arrest in the S phase in MDA-MB-468 cells. nih.gov
Microtubule Disruption: Disruption of the microtubule network, a critical component of the cellular cytoskeleton involved in cell division, is another important mechanism of action. Certain pyrimidinyl pyrazole derivatives have been shown to inhibit tubulin polymerization. researchgate.net The novel pyrazole derivative PTA-1 also exhibits its anticancer cytotoxicity through the inhibition of tubulin polymerization in triple-negative breast cancer cells. nih.gov
Identification of Molecular Targets
The anticancer activity of this compound derivatives is a consequence of their interaction with various molecular targets that are crucial for cancer cell survival and proliferation.
Tubulin: Tubulin is a key molecular target for many anticancer drugs, and several pyrazole derivatives have been identified as tubulin polymerization inhibitors. nih.govresearchgate.net By binding to tubulin, these compounds disrupt the formation of microtubules, leading to mitotic arrest and subsequent apoptosis. nih.gov For example, a study on pyrimidinyl pyrazole derivatives found that they inhibited tubulin polymerization and that one compound bound to the colchicine (B1669291) site on tubulin. researchgate.net
Protein Kinases: Protein kinases are a large family of enzymes that play a central role in regulating cell signaling pathways involved in cell growth, differentiation, and survival. Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Pyrazole derivatives have been shown to target several protein kinases.
Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. A series of 1-H-pyrazole-3-carboxamide derivatives have been designed that exhibit excellent inhibition of CDKs, including CDK2, CDK4, and CDK6. nih.gov The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety has been utilized to target CDK16, a member of the PCTAIRE subfamily of CDKs. mdpi.com
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Pyrazole derivatives have been investigated as EGFR inhibitors. Mavelertinib, a third-generation irreversible EGFR inhibitor containing a pyrazole moiety, targets oncogenic EGFR mutants with selectivity over wild-type EGFR. researchgate.net
Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.
Other Protein Kinases: Docking studies have suggested that pyrazole derivatives have the potential to inhibit other protein kinases, such as VEGFR-2 and Aurora A, which are involved in angiogenesis and mitosis, respectively. researchgate.net
DNA: Some pyrazole derivatives may also exert their anticancer effects by interacting with DNA. NCI compare analysis of certain andrographolide-pyrazole conjugates suggested that they might share a similar mechanism of action with drugs known to inhibit DNA synthesis. mdpi.com
Antimicrobial Activity
In addition to their anticancer properties, this compound and its derivatives have demonstrated significant antimicrobial activity, including both antibacterial and antifungal effects.
Antibacterial Efficacy
Derivatives of this pyrazole scaffold have shown potent activity against a range of bacteria, particularly Gram-positive pathogens, including antibiotic-resistant strains.
Gram-positive bacteria: Numerous studies have highlighted the efficacy of these compounds against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Staphylococcus aureus (including MRSA): Novel pyrazole derivatives have been identified as potent growth inhibitors of S. aureus, including methicillin-resistant S. aureus (MRSA) strains, with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL. nih.govmdpi.com Certain trifluoromethyl phenyl derivatives are highly effective against S. aureus, demonstrating bactericidal effects and the ability to inhibit and destroy biofilms. nih.govrsc.orgresearchgate.net For example, a bis(trifluoromethyl)aniline derivative of pyrazole was found to be very active in inhibiting the growth of S. aureus strains, with MIC values as low as 0.78 µg/mL. mdpi.com
Enterococcus faecalis: These compounds have also shown efficacy against Enterococcus faecalis. nih.govnih.govrsc.orgresearchgate.net Some derivatives effectively inhibit the growth of E. faecalis and can eradicate preformed biofilms. mdpi.comrsc.orgresearchgate.net The most promising compounds are also potent against vancomycin-resistant enterococci (VRE). nih.govrsc.orgresearchgate.net
Gram-negative bacteria: While the primary activity appears to be against Gram-positive bacteria, some derivatives have shown activity against Gram-negative bacteria like Acinetobacter baumannii. nih.gov
Investigations into the mode of action suggest that these compounds may have a global effect on bacterial cell function, with some evidence pointing towards permeabilization of the cell membrane. mdpi.comnih.gov
The table below summarizes the antibacterial activity of selected this compound derivatives.
Table 2: Antibacterial Activity of this compound Derivatives| Compound/Derivative Class | Bacterial Strain(s) | MIC Value | Source |
|---|---|---|---|
| N-methyl-N-m-tolyl hydrazone derivative | S. aureus strains | 1.56–3.12 μg/mL | nih.gov |
| N,N-diphenyl compound | Gram-positive bacteria | 0.78–1.56 μg/mL | nih.gov |
| Bis(trifluoromethyl)aniline derivative | S. aureus strains | as low as 0.78 µg/mL | mdpi.com |
Antifungal Efficacy
The this compound scaffold has also been utilized in the development of potent antifungal agents active against a variety of pathogenic fungi.
Rhizoctonia solani: This soil-borne fungus is a significant plant pathogen. mdpi.com Isoxazolol pyrazole carboxylates and 1,2,3-triazole phenylhydrazone derivatives have demonstrated strong antifungal activity against R. solani. nih.govrsc.org
Fusarium solani and other Fusarium species: Fusarium species are another group of important plant pathogens. nih.gov Fluorinated 4,5-dihydro-1H-pyrazole derivatives have been evaluated for their antifungal activity against Fusarium oxysporum and F. culmorum. nih.gov Additionally, N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been tested against Fusarium oxysporum. mdpi.comresearchgate.net
Candida albicans: This opportunistic yeast is a common cause of fungal infections in humans. A 4-trifluoromethyl alteration of a 1,2,4-triazole (B32235) derivative demonstrated promising antifungal activity against C. albicans with a MIC value of 0.031 μg/mL. nih.gov
Aspergillus niger: This common mold can cause diseases in humans and plants.
The antifungal activity of these pyrazole derivatives is often comparable or even superior to that of commercial fungicides. mdpi.comresearchgate.net For example, certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides displayed better inhibition against Gibberella zeae than the commercial fungicides carboxin (B1668433) and boscalid (B143098). mdpi.comresearchgate.net
Antiparasitic Efficacy (e.g., against Leishmania amazonensis, Trypanosoma cruzi)
Derivatives of this compound have demonstrated significant potential as antiparasitic agents, particularly against protozoan parasites like Leishmania amazonensis and Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.gov
Research into trifluoromethylated pyrazole hybrids has revealed potent activity against both parasites. nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of a bulky group at the para position of the phenyl ring attached to the pyrazole core enhances antiparasitic effects. nih.govresearchgate.net Specifically, the incorporation of a 2-amino-1,3,4-thiadiazole (B1665364) nucleus at the 3-position of the pyrazole ring resulted in compounds with the most potent activity. nih.gov In a study evaluating a series of these hybrids, 18 compounds showed antiproliferative activity against L. amazonensis. nih.gov
Against T. cruzi, the intracellular amastigote form is a key target for chemotherapy. nih.gov Novel pyrazole-imidazoline derivatives have been developed and screened, showing marked efficacy against intracellular amastigotes with low cytotoxicity to mammalian cells. nih.gov One derivative, 1k , which features a CF3 substituent, demonstrated high activity with a 50% inhibitory concentration (IC50) of 3.3 µM and a selectivity index (SI) of 73.9. nih.gov In a 3D cardiac microtissue model, this compound significantly reduced the parasite load, matching the efficacy of the reference drug benznidazole. nih.gov Similarly, pyrazole-thiadiazole derivatives have been identified as active against intracellular amastigotes, with compounds 1c (2,4-diCl) and 2k (4-NO2) being the most potent in a tested series. researchgate.net
Other pyrazole-based scaffolds have also shown promise. Pyrazole-benzimidazole hybrids demonstrated activity against both trypomastigotes and intracellular amastigotes of T. cruzi. eurekaselect.com Compounds 1i and 1j from this series were particularly potent against the intracellular form, with IC50 values of 6.6 µM and 9.4 µM, respectively, and were effective in reducing parasite load in 3D cardiac spheroid models. eurekaselect.com Furthermore, pyrazolone (B3327878) analogues have shown potent activity against intracellular forms of T. cruzi, with 50% effective concentration (EC50) values ranging from 0.17 to 3.3 µM. nih.gov
The following table summarizes the antiparasitic activity of selected pyrazole derivatives.
| Compound Class | Derivative | Target Organism | Target Stage | Activity (IC50/EC50) | Selectivity Index (SI) | Reference |
| Pyrazole-Imidazoline | 1k | Trypanosoma cruzi | Intracellular Amastigotes | 3.3 µM | 73.9 | nih.gov |
| Pyrazole-Benzimidazole | 1i | Trypanosoma cruzi | Intracellular Amastigotes | 6.6 µM | > 45 | eurekaselect.com |
| Pyrazole-Benzimidazole | 1j | Trypanosoma cruzi | Intracellular Amastigotes | 9.4 µM | > 45 | eurekaselect.com |
| Pyrazolone | Various Analogues | Trypanosoma cruzi | Intracellular Amastigotes | 0.17 - 3.3 µM | Not specified | nih.gov |
Mechanistic Investigations (e.g., inhibition of macromolecular synthesis, biofilm inhibition/destruction, ergosterol (B1671047) biosynthesis pathway)
Investigations into the mechanism of action of antiparasitic pyrazole derivatives have pointed to several cellular targets and pathways.
One key mechanism identified is the inhibition of ergosterol biosynthesis. researchgate.netnih.gov Ergosterol is a vital component of fungal and protozoan cell membranes, and its disruption can lead to cell death. A study on pyrazole-containing fused pyridine–pyrimidine derivatives found that several compounds inhibited ergosterol biosynthesis more effectively than the control. researchgate.netnih.gov Molecular docking studies suggested that these active compounds interact with the active site of sterol 14-alpha demethylase, a critical enzyme in the ergosterol pathway. researchgate.netnih.gov
For Trypanosoma cruzi, a significant target is the cysteine protease cruzain. nih.goveurekaselect.com Molecular docking analyses of pyrazole-benzimidazole hybrids indicated that active compounds target the catalytic domain of cruzain, leading to its inhibition. eurekaselect.com However, for other scaffolds like pyrazole-imidazoline derivatives, structural modifications that enhanced antiparasitic activity also led to the loss of cysteine protease inhibition, suggesting alternative mechanisms are at play for these compounds. nih.gov
Other observed mechanisms include the induction of morphological and ultrastructural changes in the parasites. One pyrazole-thiadiazole derivative was found to cause detachment of the flagellum from the body of T. cruzi trypomastigotes. researchgate.net Another study on a thiadiazole (TDZ) derivative noted a reduction in cell volume, depolarization of the mitochondrial membrane, an increase in reactive oxygen species (ROS) production, and lipoperoxidation of the cell membrane in T. cruzi. researchgate.net
Additionally, certain pyrazole derivatives have shown potential for inhibiting biofilm formation, which is a critical factor in the persistence of some infections. researchgate.netnih.gov Several synthesized pyrazole-bearing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives were found to inhibit biofilm formation, indicating another potential therapeutic application. nih.gov
Other Preclinical Pharmacological Activities
Anti-inflammatory and Analgesic Effects
The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents. sciencescholar.usrjpbr.comglobalresearchonline.net Many pyrazole derivatives exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. sciencescholar.usnih.govtandfonline.com
One notable derivative, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423 ), was found to be a potent and selective COX-2 inhibitor, being 150 times more selective for COX-2 over COX-1. nih.gov This selectivity is a desirable trait, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like indomethacin (B1671933). nih.gov In preclinical models, FR140423 demonstrated anti-inflammatory effects that were two- to three-fold more potent than indomethacin in carrageenan-induced paw edema and adjuvant arthritis. nih.gov It also showed dose-dependent anti-hyperalgesic effects that were five-fold more potent than indomethacin. nih.gov Interestingly, this compound also produced a morphine-like analgesic effect that was reversible by the opioid antagonist naloxone. nih.gov
Other studies have synthesized and evaluated various pyrazole derivatives for their anti-inflammatory and analgesic properties. semanticscholar.orgnih.gov A series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes showed significant anti-inflammatory activity compared to the standard drug diclofenac (B195802) sodium. nih.gov Another derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, also exhibited strong anti-inflammatory activity comparable to diclofenac sodium and celecoxib. nih.gov The fusion of pyrazole with other heterocyclic nuclei, such as thiophene, has also been explored to develop agents with enhanced anti-inflammatory action. rjpbr.com
Enzyme Inhibition Studies (e.g., PDE10A, LRRK2, mGluR4, ACE, COX enzymes, acetylcholinesterase, succinate (B1194679) dehydrogenase)
The structural versatility of the pyrazole nucleus allows it to interact with and inhibit a wide range of enzymes, making it a privileged scaffold in drug discovery. mdpi.com
COX Enzymes: As detailed in the anti-inflammatory section, pyrazole derivatives are prominent inhibitors of COX-1 and COX-2 enzymes. researchgate.net The anti-inflammatory drug celecoxib, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a selective COX-2 inhibitor built around a pyrazole core. rjpbr.com Numerous studies have focused on synthesizing novel pyrazole derivatives with high potency and selectivity for COX-2. nih.govtandfonline.comnih.govnih.gov For instance, new pyrazole derivatives have been synthesized that show good inhibitory activity at the nanomolar level with significant selectivity towards COX-2. nih.gov
Acetylcholinesterase (AChE): Pyrazole derivatives have been investigated for their ability to inhibit AChE, an enzyme relevant to neurodegenerative conditions like Alzheimer's disease. eurekaselect.com Certain 3-(1H-pyrazole-1-yl)-N-propananilide derivatives have shown AChE inhibitory activity, although structural modifications that increased neuroprotective effects were found to decrease this specific enzyme inhibition. turkjps.org
Butyrylcholinesterase (BChE): In addition to AChE, BChE is another target for Alzheimer's therapy. A pyrazole derivative, 2-[bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]ethan-1-ol, was identified as a selective inhibitor of BChE. researchgate.net
Phosphodiesterases (PDEs): Pyrazolone derivatives have been identified as inhibitors of phosphodiesterases (PDEs). nih.gov Inhibition of these enzymes increases intracellular levels of cyclic AMP (cAMP), a crucial second messenger. This mechanism is relevant in various conditions, including Chagas disease, as cAMP plays a role in the metabolism of T. cruzi. nih.gov
Angiotensin-Converting Enzyme (ACE): A series of pyrazole derivatives were synthesized and evaluated for their potential as ACE inhibitors. One of these compounds demonstrated effective ACE-inhibitory activity with an IC50 value of 0.123 mM. nih.gov
Monoamine Oxidase (MAO): Novel series of 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and shown to be promising inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. nih.gov
The table below summarizes the enzyme inhibitory activity of various pyrazole derivatives.
| Enzyme Target | Derivative Type | Key Findings | Reference |
| COX-2 | 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole | 150 times more selective for COX-2 than COX-1. | nih.gov |
| COX-2 | Various benzenesulfonamide (B165840) pyrazoles | IC50 values in the nanomolar range (e.g., 19.87 nM, 38.73 nM). | nih.gov |
| Butyrylcholinesterase | 2-[bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]ethan-1-ol | Selective inhibitor of BChE. | researchgate.net |
| ACE | Pyrazole derivative | Effective ACE inhibition with IC50 of 0.123 mM. | nih.gov |
| MAO-B | 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole | Potent MAO-B inhibitory activity. | nih.gov |
Antidiabetic and Antihyperglycemic Potential
Pyrazole-containing compounds have emerged as a significant class of agents with potential for managing diabetes mellitus. researchgate.neteurekaselect.combenthamdirect.comresearchgate.net Their mechanisms of action are diverse, involving the inhibition or activation of various enzymes and receptors critical to glucose metabolism. researchgate.neteurekaselect.com
One key area of investigation involves (4-substituted benzyl)(trifluoromethyl)pyrazoles and pyrazolones. nih.govacs.org A notable compound, 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H-pyrazol-3-one (WAY-123783 ), proved to be a potent antihyperglycemic agent in obese, diabetic db/db mice. acs.org This compound and its potent analogues were found to correct hyperglycemia by selectively inhibiting renal tubular glucose reabsorption, leading to a significant glucosuric effect. acs.org
Pyrazole derivatives also function as inhibitors of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion. researchgate.netnih.gov By inhibiting these enzymes, the rate of glucose absorption from the gut can be slowed, helping to manage postprandial hyperglycemia. Molecular docking studies have been used to design and select pyrazolobenzothiazine derivatives with potential inhibitory activity against these enzymes. nih.gov
Furthermore, pyrazole derivatives have been reported to act as:
Inhibitors of dipeptidyl peptidase-4 (DPP-4), a well-established target for type 2 diabetes therapy. researchgate.netbenthamdirect.com
Inhibitors of sodium-glucose co-transporters (SGLT1 and SGLT2). researchgate.netbenthamdirect.com
Agonists at peroxisome proliferator-activated receptors (PPAR-α and γ). eurekaselect.combenthamdirect.com
Inhibitors of glycogen (B147801) synthase kinase-3beta (GSK-3β). eurekaselect.comeurekaselect.combenthamdirect.com
This wide range of molecular targets highlights the versatility of the pyrazole scaffold in the development of novel antidiabetic agents. researchgate.netresearchgate.net
Neuroprotective and Antiparkinsonian Properties
The pyrazole scaffold has attracted considerable attention from medicinal chemists for the development of novel neuroprotective agents to treat neurological disorders. globalresearchonline.netnih.govnih.gov Derivatives have shown promise in preclinical models of neurotoxicity and neuroinflammation. turkjps.orgnih.gov
In one study, novel pyrazolone derivatives were synthesized and evaluated for their neuroprotective effects against pentylenetetrazole (PTZ)-induced neuroinflammation in mice. nih.gov The compounds were assessed for their ability to modulate key biomarkers involved in inflammation and neuroprotection, such as tumor necrosis factor-alpha (TNF-α) and nuclear factor kappa B (NF-κB). nih.gov
Another line of research explored 3-(1H-pyrazole-1-yl)-N-propananilide derivatives for their ability to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common experimental model for Parkinson's disease. turkjps.org Several compounds provided neuroprotection by decreasing the levels of the pro-apoptotic protein Bax and cleaved caspase-3, which are central to cellular apoptosis. turkjps.org
Furthermore, a series of 4,5-dihydro-1H-pyrazole derivatives were designed to target receptor-interacting protein kinase 1 (RIPK1)-mediated necroptosis for the potential treatment of ischemic stroke. bioworld.com A lead compound from this series showed strong inhibition of RIPK1 kinase (IC50 = 0.115 µM) and demonstrated significant antioxidant activity. bioworld.com In a rat model of stroke, this compound significantly reduced infarct volume and the expression of necroptosis-associated markers like caspase-3 and COX-2, indicating a potent neuroprotective effect. bioworld.com The ability of pyrazole derivatives to inhibit enzymes like MAO-B and possess antioxidant properties further supports their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. globalresearchonline.netnih.goveurekaselect.com
Antioxidant Activity
Pyrazole derivatives have emerged as a significant class of compounds with potent antioxidant capabilities. researchgate.net Their effectiveness is often attributed to their ability to scavenge free radicals, which are implicated in a wide range of diseases caused by oxidative stress. nih.gov The antioxidant potential of these compounds has been evaluated through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), superoxide (B77818) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and ferric reducing antioxidant power (FRAP) methods. nih.govresearchgate.netmdpi.com
Research has shown that specific structural modifications to the pyrazole ring system can significantly influence antioxidant efficacy. For instance, a series of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, when further substituted with pyrazoline or isoxazoline (B3343090) moieties, demonstrated excellent radical scavenging activity in DPPH, NO, and superoxide assays, with some compounds showing potency comparable to the standard antioxidant ascorbic acid. nih.gov Similarly, pyrazole derivatives of medically relevant phenolic acids, particularly a derivative with a catechol moiety, exhibited powerful radical scavenging activity in the DPPH assay. nih.gov The introduction of a phenyl group at position 1 of the pyrazole ring, however, has been noted in some cases to decrease antiradical activity. researchgate.net
The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to neutralize free radicals. mdpi.comlew.ro Studies combining experimental assays with computational methods like Density Functional Theory (DFT) have helped to elucidate the structure-activity relationships, highlighting how different substituents on the pyrazole core contribute to its radical quenching ability. nih.gov
Table 1: In Vitro Antioxidant Activity of Selected Pyrazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Assay | Key Findings | Reference |
|---|---|---|---|
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | DPPH, NO, Superoxide Radical Scavenging | Compounds 3a, 4e, 5b, 5c, 6a, 6c, and 6e showed excellent radical scavenging activity compared to ascorbic acid. | nih.gov |
| 4-aminopyrazol-5-ol hydrochlorides | ABTS, FRAP, ORAC-FL | Most compounds showed high activity, comparable to the standard antioxidant Trolox. | researchgate.net |
| Pyrazole derivatives of phenolic acids | DPPH | The derivative with a catechol moiety (3d) exhibited excellent radical scavenging activity. | nih.gov |
| Pyrazolyl-benzimidazolones | TAC, FRAP | Compounds 5c, 6b, and 6c exhibited higher antioxidant activity than reference compounds. | mdpi.com |
| 3,5-disubstituted-2-pyrazoline derivatives | DPPH, CUPRAC, ABTS | Compounds showed notable DPPH scavenging (SC50: 9.91-15.16 µg/mL) and cupric reducing capacity. | lew.ro |
Antitubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of drug-resistant strains. nih.gov This has spurred the search for novel anti-TB agents, with pyrazole-containing derivatives showing significant promise. researchgate.net Numerous studies have demonstrated the potent in vitro activity of this class of compounds against various Mtb strains, including the commonly tested H37Rv strain. researchgate.netjapsonline.com
The mechanism of action for many antitubercular pyrazoles has been linked to the inhibition of essential mycobacterial enzymes that are absent in mammals, making them attractive drug targets. mdpi.com One such target is UDP-galactopyranose mutase (UGM), an enzyme crucial for bacterial cell wall synthesis. mdpi.com Another key target is the Mycobacterium membrane protein Large 3 (MmpL3), which is involved in transporting mycolic acids, essential components of the mycobacterial cell wall. nih.gov Several 1,3,5-trisubstituted pyrazoles have been identified as potent MmpL3 inhibitors. nih.gov Additionally, some imidazole (B134444) and triazole diarylpyrazole derivatives have shown binding affinity for Mtb CYP121A1, another essential enzyme. rsc.org
The antitubercular efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth. nih.gov Studies have reported pyrazole derivatives with MIC values in the low micromolar range, indicating high potency. nih.govnih.gov For example, a series of pyrazole-4-carboxamide derivatives showed significant activity, with compound 5e exhibiting an MIC of 3.12 μg/ml against the Mtb H37Rv strain. japsonline.com Another study identified NSC 18725, a nitroso-containing pyrazole derivative, as a highly potent agent with an MIC value of 0.3125 μM. nih.gov
Table 2: Antitubercular Activity of Selected Pyrazole Derivatives against M. tuberculosis H37Rv This table is interactive. You can sort and filter the data.
| Compound Series | Target/Mechanism | MIC Range | Key Active Compound(s) | Reference |
|---|---|---|---|---|
| Imidazole/Triazole Diarylpyrazoles | CYP121A1 Inhibition | 3.95–25.63 µg/mL | 11f (imidazole), 12b (triazole) | rsc.org |
| 1,3,5-Trisubstituted Pyrazoles | MmpL3 Inhibition | Low micromolar range | Compound 6 (MIC = 0.3 µM) | nih.gov |
| Pyrazole-4-carboxamide derivatives | Not specified | 3.12–>100 µg/ml | 5e (MIC = 3.12 µg/ml) | japsonline.com |
| Pyrazolylpyrazoline-clubbed hybrids | InhA Inhibition | 12.5–>250 µg/mL | 9k and 9o (MIC = 12.5 µg/mL) | acs.org |
| Nitroso-containing pyrazole | Autophagy Induction | 0.3125 µM | NSC 18725 | nih.gov |
Anticonvulsant and Antiviral Activity
The pyrazole nucleus is a key structural motif in compounds designed to treat central nervous system (CNS) disorders. minia.edu.eg Derivatives of pyrazole have been extensively investigated for their anticonvulsant properties, showing potential for the management of epilepsy. karger.comresearchgate.net Preclinical evaluations, often using rodent models with chemically induced seizures, have demonstrated the efficacy of these compounds. A common model involves the administration of pentylenetetrazol (PTZ), a CNS stimulant that induces clonic seizures.
In one study, a series of pyrazolone derivatives were evaluated for their ability to protect against PTZ-induced seizures in mice. minia.edu.eg Several compounds exhibited a remarkable protective effect against clonic seizures, with activity levels comparable to the standard drug phenobarbital (B1680315) sodium. minia.edu.eg The structure-activity relationship studies suggest that specific substitutions on the pyrazole ring are crucial for imparting this anticonvulsant potential. minia.edu.egkarger.com
In addition to anticonvulsant effects, the broad biological profile of pyrazole derivatives includes antiviral activity. researchgate.netmdpi.compharmajournal.net While specific studies focusing on this compound are limited in this context, the general pyrazole scaffold is recognized for its potential in developing agents against various viral infections. researchgate.netresearchgate.net This activity is part of a wide spectrum of pharmacological effects that make pyrazoles a versatile core for medicinal chemistry research. researchgate.net
Table 3: Anticonvulsant Activity of Selected Pyrazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Series | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Pyrazolone derivatives (11a, 11b, 11d) | PTZ-induced seizures in mice | Exhibited remarkable protective effect against clonic seizures, comparable to phenobarbital sodium. | minia.edu.eg |
| Pyrazole-based 1,3,4-oxadiazole (B1194373) derivatives | PTZ-induced seizures in mice | Compound 7h was identified as the most potent anticonvulsive agent in the series. | researchgate.net |
Anticorrosion and Antiscalant Properties
Beyond pharmacology, pyrazole derivatives have found significant applications in industrial settings, particularly as effective corrosion inhibitors for metals and alloys. bohrium.comtandfonline.com Carbon steel, widely used in various industries, is susceptible to corrosion, especially in acidic environments. nih.gov Pyrazole-based compounds can form a protective film on the metal surface, mitigating the corrosive process. nih.govacs.org
The effectiveness of these inhibitors is typically evaluated using electrochemical techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements. nih.gov These studies consistently show that pyrazole derivatives can achieve high inhibition efficiencies (IE%), often exceeding 90%. bohrium.comresearchgate.net For example, two s-triazine/morpholino-anilino-pyrazole derivatives demonstrated corrosion inhibition efficiencies of up to 98.77% for C-steel in an acidic solution. nih.govacs.org The inhibition mechanism involves the adsorption of the pyrazole molecules onto the metal surface, which can be described by adsorption isotherms like the Langmuir model. bohrium.commedjchem.com This adsorption is facilitated by the presence of heteroatoms (like nitrogen) and π-electrons in the pyrazole ring, which act as adsorption centers. nih.gov
While the primary focus has been on anticorrosion, some research also points to the potential of pyrazole derivatives as antiscalant agents. researchgate.net Scaling, the deposition of insoluble mineral salts like calcium carbonate or calcium sulfate, is a major problem in industrial water systems. Antiscalants work by interfering with crystal growth and dispersing the scale-forming particles. The same structural features that facilitate surface adsorption in corrosion inhibition may also play a role in preventing scale formation on surfaces. researchgate.net
Table 4: Corrosion Inhibition Efficiency of Selected Pyrazole Derivatives on Steel This table is interactive. You can sort and filter the data.
| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (IE%) | Reference |
|---|---|---|---|---|
| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole | Mild Steel | 1 M HCl | 91.5% | bohrium.com |
| N-PMBSA | Mild Steel | 1.0 M HCl | 94.58% | tandfonline.com |
| 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (P2) | Steel | 1 M HCl | 98.5% | researchgate.net |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 91.8% | nih.gov |
| N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (2) | C-Steel | Acidic Solution | 98.77% | nih.govacs.org |
Applications Beyond Medicinal Chemistry
Agrochemical Applications
Derivatives of 4-phenyl-3-(trifluoromethyl)-1H-pyrazole are integral to modern agriculture, serving as the foundational structure for a variety of crop protection agents. mdpi.comresearchgate.net The phenylpyrazole chemical class is particularly recognized for its potent pesticidal properties. wikipedia.org
Development as Herbicides, Insecticides, Fungicides, and Acaricides
The versatile pyrazole (B372694) ring system, particularly when substituted with a trifluoromethyl group, has been extensively explored for the development of a wide array of agrochemicals.
Insecticides : The phenylpyrazole class includes broad-spectrum insecticides that are effective against a wide range of insect pests. wikipedia.org A prominent example is Fipronil, which, although more complex than the base compound, shares the core phenylpyrazole structure. wikipedia.org Its mechanism involves the disruption of the insect's central nervous system by blocking GABA-gated chloride channels. wikipedia.org
Fungicides : Pyrazole carboxamide derivatives are a significant class of fungicides used in agriculture. hep.com.cn Research has demonstrated that N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives exhibit moderate to high antifungal activity against various phytopathogenic fungi. mdpi.comnih.gov Certain derivatives have shown superior inhibition compared to commercial fungicides like carboxin (B1668433) and boscalid (B143098) under specific laboratory conditions. nih.gov
Herbicides : The structural framework of trifluoromethyl-substituted pyrazoles is also utilized in the creation of herbicides. Compounds like 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide serve as key intermediates in the synthesis of novel herbicides designed for effective weed control. chemimpex.comchemimpex.com
Table 1: Agrochemical Applications of Phenylpyrazole Derivatives
| Agrochemical Class | Derivative/Compound Class | Key Structural Feature | Reference |
| Insecticide | Phenylpyrazoles (e.g., Fipronil) | Phenyl group on the pyrazole ring | wikipedia.org |
| Fungicide | Pyrazole Carboxamides | Carboxamide functional group | hep.com.cnnih.gov |
| Herbicide | Pyrazole-4-carboxylic acids/carbohydrazides | Carboxylic acid or carbohydrazide (B1668358) group | chemimpex.comchemimpex.com |
Targeting Plant Pathogens and Pests
Research has identified the efficacy of specific phenylpyrazole derivatives against a variety of agricultural threats. The introduction of fluorine-containing groups into the pyrazole structure is a key strategy for enhancing biological activity. hep.com.cn
Phytophthora infestans : This oomycete pathogen, responsible for late blight in potatoes and tomatoes, is a significant target for pyrazole-based fungicides. Fluoxapiprolin, a fungicide containing a pyrazole moiety, demonstrates high potency against oomycetes pathogens like P. infestans. researchgate.net
Fungal Pathogens : Laboratory studies have confirmed the fungicidal action of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides against several plant pathogenic fungi. nih.gov Notable examples include:
Gibberella zeae (causes Fusarium head blight in wheat and corn)
Fusarium oxysporum (a soil-borne pathogen causing Fusarium wilt in a wide variety of crops)
Cytospora mandshurica (causes canker disease in trees)
Broad-Spectrum Insect Control : While specific studies targeting Spodoptera littoralis (Egyptian cotton leafworm) and Tetranychus urticae (two-spotted spider mite) with the precise this compound compound are not detailed in the provided sources, the broader class of phenylpyrazole insecticides, such as Fipronil, is known for its wide-ranging effectiveness against numerous insect pests. wikipedia.org
Table 2: Phenylpyrazole Derivatives and Their Pathogen/Pest Targets
| Target Organism | Pathogen/Pest Type | Effective Phenylpyrazole Derivative Class | Reference |
| Phytophthora infestans | Oomycete | Pyrazole-based fungicides (e.g., Fluoxapiprolin) | researchgate.net |
| Gibberella zeae | Fungus | N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | nih.gov |
| Fusarium oxysporum | Fungus | N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | nih.gov |
| Cytospora mandshurica | Fungus | N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | nih.gov |
Material Science Applications
The unique electronic and photophysical properties of the this compound structure have led to its investigation in various fields of material science, from fluorescent dyes to advanced polymers. chemimpex.comresearchgate.net
Fluorescent Dyes and Labels
Pyrazoles are a class of small molecule fluorophores known for their intense and tunable light emission. nih.gov The conjugation of a phenyl group with the pyrazole ring can create robust chromophores. Research into related structures, such as 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde, has led to the development of highly fluorescent dyes. nih.gov These molecules, which feature a rigid, multi-ring backbone, exhibit bright fluorescence in solution and can be of interest for sensing applications due to changes in their emission spectra in different chemical environments. nih.gov
Catalysis and Polymer Chemistry
The pyrazole scaffold has found applications in chemical synthesis and the development of new materials.
Catalysis : Certain derivatives, such as 1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, are used as catalysts in organic synthesis. They have been shown to facilitate important reactions like the Suzuki and Stille cross-coupling reactions, which are fundamental methods for creating carbon-carbon bonds in complex molecules.
Polymer Chemistry : Related compounds like 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid are employed in the synthesis of advanced materials. chemimpex.com They are used to create specialized coatings and polymers that require enhanced thermal stability and chemical resistance, properties conferred in part by the stable, fluorinated pyrazole structure. chemimpex.com
Development of Materials with Novel Optical and Electrical Properties
Trifluoromethyl-substituted pyrazole derivatives are being actively researched for their potential in optoelectronic applications, including photovoltaics and electroluminescent devices. mdpi.com By synthesizing pyrazolo[3,4-b]quinolines containing a trifluoromethyl-phenyl-pyrazole core, researchers have created materials with tailored optical and electrical properties. mdpi.com
The number and position of phenyl groups on the pyrazole core can modulate the compound's emission properties and its highest occupied molecular orbital (HOMO) energy levels. mdpi.com This tunability is crucial for designing materials for organic electronics. For example, these compounds have been used as emitters in Organic Light-Emitting Diodes (OLEDs), producing deep bluish-green light, and have been tested in bulk heterojunction solar cells. mdpi.com The strong electronic conjugation between the phenyl substituent and the trifluoromethyl group can favor charge migration, a key process for the functioning of these devices. mdpi.com
Table 3: Material Science Applications of Phenylpyrazole Derivatives
| Application Area | Specific Use | Relevant Derivative/Structure | Key Property | Reference |
| Fluorescent Dyes | Sensing and Labeling | 1-Phenyl-3-(pyren-1-yl)-1H-pyrazole | Bright fluorescence, environment-sensitive emission | nih.gov |
| Catalysis | Organic Synthesis | 1-Phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid | Catalyzes cross-coupling reactions | |
| Polymer Chemistry | Advanced Coatings/Polymers | 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Enhances thermal and chemical stability | chemimpex.com |
| Organic Electronics | OLEDs, Photovoltaics | 6-CF3-1H-pyrazolo[3,4-b]quinolines | Tunable emission, charge transfer properties | mdpi.com |
High Energy Density Materials
The pyrazole framework is a recognized structural motif in the design of High Energy Density Materials (HEDMs). nih.govresearchgate.net Energetic compounds based on the pyrazole ring are noted for their high heats of formation, significant nitrogen content, and considerable thermal stability. nih.govmdpi.com Typically, for a pyrazole derivative to function as an HEDM, its structure must be modified with multiple energy-rich functional groups, such as nitro (-NO2) or nitramino (-NHNO2) groups, which improve the oxygen balance and detonation performance. nih.govnih.gov
This compound itself is not a high-energy material; rather, it serves as a valuable precursor for the synthesis of advanced, heat-resistant energetic materials. rsc.org The introduction of nitro groups onto the phenyl ring and/or the pyrazole core can transform this stable compound into a potent energetic material.
Influence of Substituents on Energetic Properties:
Phenyl Group: The phenyl group increases the molecule's density, a critical factor for detonation velocity and pressure. Its presence also enhances thermal stability. Polynitro-functionalized 4-phenyl-1H-pyrazoles have been synthesized and investigated as a new class of heat-resistant explosives. rsc.org
Trifluoromethyl (-CF3) Group: The -CF3 group contributes positively to the density of the molecule. While it has a negative impact on the oxygen balance (as it contains no oxygen), its presence can improve thermal stability and detonation velocity due to its high density.
Pyrazole Core: The inherent stability of the pyrazole ring provides a robust backbone for the attachment of multiple energetic functional groups, leading to compounds with high decomposition temperatures. rsc.org
Research has demonstrated that coupling polynitrobenzene moieties with a pyrazole core can lead to energetic derivatives with excellent thermal stability, with decomposition temperatures exceeding 300 °C. rsc.org Therefore, this compound represents a key building block for creating next-generation HEDMs that combine high performance with enhanced thermal and kinetic stability.
Aggregation-Induced Emission Properties
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.gov This effect is typically observed in molecules with rotatable units, such as phenyl rings. In solution, the free intramolecular rotation of these groups provides a non-radiative pathway for the decay of the excited state, thus quenching fluorescence. researchgate.net When the molecules aggregate, these intramolecular rotations are restricted, which blocks the non-radiative decay channels and activates the radiative pathway, leading to a significant enhancement of fluorescence intensity. nih.gov
The molecular structure of this compound, featuring a rotatable phenyl group attached to the pyrazole core, makes it a prime candidate for exhibiting AIE properties. While this specific compound is not extensively documented for AIE, numerous studies on analogous pyrazole derivatives confirm this potential. nih.gov
Mechanism and Characteristics:
Restriction of Intramolecular Rotation (RIR): The key mechanism for AIE in this class of compounds is the RIR of the C-C single bond between the pyrazole and the phenyl ring. nih.gov
Solvatochromism: The emission wavelength of such compounds can be sensitive to the polarity of the solvent environment, a property known as solvatochromism. This occurs because the dipole moment of the molecule can change between the ground and excited states. pku.edu.cnacs.org
Photophysical Properties: In a typical AIE experiment, a solution of the compound in a good solvent (like THF) shows weak fluorescence. Upon the gradual addition of a poor solvent (like water), the molecules begin to aggregate, causing a substantial increase in the fluorescence quantum yield. researchgate.net The formation of nano-aggregates can be confirmed by techniques like dynamic light scattering (DLS). researchgate.net
Trigonal pyrazoles containing fluorinated groups have been shown to display aggregation-induced emission. nih.gov The combination of the phenyl rotator and the electron-withdrawing trifluoromethyl group in this compound is expected to influence the electronic and photophysical properties, making it a promising scaffold for developing new AIE-active materials for applications in sensors, bio-imaging, and optoelectronic devices.
Data Tables
Table 1: Physicochemical Properties of Pyrazole Derivatives Note: Data for the title compound is limited; properties of related structures are provided for context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 3-(Trifluoromethyl)pyrazole (B122699) | C4H3F3N2 | 136.08 | - | chemicalbook.com |
| 1-Phenylpyrazole (B75819) | C9H8N2 | 144.17 | - | nih.gov |
| 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole | C10H7F3N2 | 212.17 | - | nih.gov |
| 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-(4-trifluoromethylphenyl)-1H-pyrazole-4-carbaldehyde | C18H8Cl2F6N2O | 453.17 | 88-90 | mdpi.com |
Table 2: Spectroscopic Data for a Related Compound: 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one Note: Illustrative data for a complex trifluoromethyl-phenyl-pyrazole derivative.
| Spectroscopic Technique | Characteristic Peaks / Shifts | Reference |
| FT-IR (cm⁻¹) | 1708 (C=O), 1321 (Ar-CF3) | mdpi.com |
| ¹H NMR (δ, ppm) | 2.29 (s, 3H), 7.26 (d), 7.35–7.59 (m), 7.91–7.98 (m) | mdpi.com |
| ¹³C NMR (δ, ppm) | 12.2, 120.6, 122.6, 122.8 (q, ¹JCF = 285 Hz), 124.1, 124.6, 125.1, 128.8 (q, ²JCF = 32 Hz), 130.5, 131.8, 133.7, 134.4, 135.5, 139.9, 141.3, 146.7, 157.1, 183.0 | mdpi.com |
| ¹⁹F NMR (δ, ppm) | -60.06 (s, 3F) | mdpi.com |
| Mass Spec (m/z) | 328 (M+), 327 (M-H+), 259 (M-CF3+) | mdpi.com |
Future Research Directions and Emerging Perspectives
Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
Future synthetic research will focus on developing more efficient, cost-effective, and environmentally benign methods for the synthesis of 4-phenyl-3-(trifluoromethyl)-1H-pyrazole and its derivatives. While classical methods like the condensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloadditions are foundational, they often face challenges such as low regioselectivity and the need for harsh reaction conditions. nih.govnih.govacs.org
Emerging strategies aim to overcome these limitations. Key areas for future development include:
Flow Chemistry: The use of microreactors or flow systems can enhance reaction control, improve safety, and allow for scalable synthesis with high purity, as has been demonstrated for related functionalized pyrazoles. enamine.net
Green Chemistry Approaches: The development of transition-metal-free catalytic systems and the use of eco-friendly solvents or solvent-free conditions are critical for sustainable chemical production. nih.gov
Advanced Catalysis: Exploring novel catalysts, including photoredox catalysts, can enable new reaction pathways for constructing and functionalizing the pyrazole (B372694) core under mild conditions. mdpi.com
Regioselective Synthesis: A primary challenge in pyrazole synthesis is controlling the orientation of substituents. Future methods will focus on achieving higher regioselectivity to avoid tedious separation of isomers, a common issue in reactions between asymmetrical 1,3-diketones and hydrazines. nih.govmdpi.comresearchgate.net
| Synthetic Strategy | Potential Advantages | Research Focus |
| Multicomponent Reactions | High atom economy, reduced steps, operational simplicity. mdpi.com | Designing new reactions to build complex pyrazoles in a single step. |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. enamine.net | Adapting known pyrazole syntheses to continuous flow processes. |
| Transition-Metal-Free Synthesis | Reduced cost, lower toxicity, environmental benefits. nih.gov | Exploring organocatalysis and other metal-free activation methods. |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways. mdpi.com | Utilizing light to drive challenging C-H functionalization or cyclization reactions. |
Advanced Mechanistic Studies of Biological Interactions
A deeper understanding of how this compound derivatives interact with their biological targets at a molecular level is crucial for designing next-generation therapeutics. Current knowledge often points to broad effects, such as the general inhibition of macromolecular synthesis in bacteria, or identifies a primary target kinase. nih.govrsc.org Future research must move towards a more granular and dynamic view of these interactions.
Prospective research directions include:
High-Resolution Structural Biology: Employing techniques like X-ray crystallography and cryo-electron microscopy to obtain detailed 3D structures of the compound bound to its target protein. nih.govresearchgate.net This provides a precise map of binding site interactions.
Biophysical Analysis: Using methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity, kinetics (on- and off-rates), and thermodynamic profile of the interaction.
Target Engagement and Occupancy Studies: Developing and using probes to confirm that the compound interacts with its intended target in a complex cellular environment and to determine the concentration needed to achieve a therapeutic effect.
Elucidation of Resistance Mechanisms: For antimicrobial and anticancer applications, studying how target organisms or cells develop resistance can reveal critical information about the compound's mechanism and guide the design of derivatives that can overcome it.
Exploration of New Pharmacological Targets and Disease Areas
The pyrazole scaffold is known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antinociceptive effects. nih.govnih.govfrontiersin.org The this compound core has been specifically implicated in targeting enzymes like kinases (e.g., B-Raf, EGFR, CDKs) and tubulin. nih.govmdpi.comnih.gov The future holds immense potential for discovering novel applications by screening this compound and its derivatives against new targets and in different disease models.
Emerging areas for exploration are:
Neurodegenerative Diseases: Targeting kinases involved in neuroinflammation and neuronal death, such as Glycogen (B147801) Synthase Kinase 3β (GSK3β), could offer new therapeutic avenues for conditions like Alzheimer's disease. frontiersin.org
Metabolic Disorders: Investigating the effect of these compounds on enzymes and receptors that regulate glucose and lipid metabolism could lead to treatments for diabetes and obesity.
Infectious Diseases: Beyond standard antibacterial activity, there is an opportunity to explore efficacy against drug-resistant pathogens and other classes of microbes, such as parasites and viruses. nih.govnih.gov The scaffold has shown promise against challenging bacteria like MRSA. nih.gov
Rare and Neglected Diseases: High-throughput screening campaigns against targets relevant to less-common diseases could uncover unexpected therapeutic potential.
| Current Therapeutic Area | Known Targets | Potential Future Therapeutic Area | Potential New Targets |
| Oncology | Kinases (EGFR, BTK, CDKs), Tubulin nih.govmdpi.com | Neurodegeneration | Glycogen Synthase Kinase 3β (GSK3β) frontiersin.org |
| Inflammation | COX-2 mdpi.com | Metabolic Syndrome | Peroxisome Proliferator-Activated Receptors (PPARs) |
| Bacterial Infections | Broad macromolecular synthesis nih.gov | Viral Infections | Viral proteases, polymerases |
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational chemistry and experimental validation is accelerating the pace of drug discovery. connectjournals.com For this compound, computational tools are already used for molecular docking, simulating molecular dynamics, and understanding structure-activity relationships (SAR). researchgate.netnih.goveurasianjournals.com The future will see a much deeper integration of these methods into a cohesive "rational design" cycle.
Key aspects of this integrated approach will include:
Predictive Modeling: Utilizing machine learning and artificial intelligence (AI) to build models that can accurately predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of novel pyrazole derivatives before they are synthesized.
Virtual Screening: Screening vast virtual libraries of pyrazole-based compounds against computationally modeled biological targets to identify the most promising candidates for synthesis and testing. connectjournals.com
Quantum Mechanics/Molecular Mechanics (QM/MM): Applying these high-level computational methods to gain precise insights into reaction mechanisms and the electronic nature of ligand-receptor interactions, such as the formation of specific hydrogen-bond networks. nih.gov
Iterative Design Cycles: Establishing a rapid feedback loop where computational predictions guide experimental work, and the resulting data is used to refine and improve the predictive models for the next round of design.
Expansion of Applications in Functional Materials and Agrochemical Innovation
The utility of the this compound structure extends beyond pharmaceuticals into functional materials and modern agrochemicals. mdpi.comchemimpex.com The trifluoromethyl group is highly valued in these areas for enhancing properties like thermal stability, lipophilicity, and metabolic resistance. mdpi.commdpi.com
Future research in functional materials will likely focus on:
Organic Electronics: Designing novel derivatives for use in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that related trifluoromethyl-substituted pyrazoles can act as emitters in OLED devices and components in the active layer of solar cells. mdpi.com Future work could aim to tune the electronic properties to achieve different emission colors or improve energy conversion efficiency.
Scintillators: Computational studies on related pyrazole structures suggest their potential as organic scintillating molecules for radiation detection. clemson.edu Further synthesis and characterization could lead to high-performance materials for this application.
In agrochemical innovation , the focus will be on:
Next-Generation Pesticides: Developing new herbicides, fungicides, and insecticides with novel modes of action to combat the growing problem of resistance. chemimpex.commdpi.comnih.gov Pyrazole carboxamides are already a significant class of fungicides, and new derivatives could offer improved potency and spectrum of activity. hep.com.cn
Enhanced Selectivity and Safety: Designing molecules that are highly effective against target pests while exhibiting minimal toxicity to non-target organisms (e.g., pollinators, mammals) and the environment.
Nematocidal Agents: Initial studies have shown that some trifluoromethyl-pyrazole carboxamides possess good nematocidal activity, an area of significant need in agriculture. hep.com.cn
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-phenyl-3-(trifluoromethyl)-1H-pyrazole to maximize yield?
To optimize synthesis, focus on:
- Reagent stoichiometry : Use phenyl hydrazine and trifluoromethyl ketone in a 1:1 molar ratio to minimize side products .
- Catalysis : Copper sulfate and sodium ascorbate enhance cyclization efficiency in click chemistry approaches (e.g., triazole-pyrazole hybrids) .
- Solvent systems : Tetrahydrofuran (THF)/water mixtures (1:1 v/v) at 50°C improve solubility and reaction kinetics .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., phenyl vs. trifluoromethyl groups) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and confirm bond angles/planarity of the pyrazole ring .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 267.08) .
Advanced Research Questions
Q. How do substituent modifications influence the biological activity of this compound?
- Structure-Activity Relationship (SAR) :
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, critical for COX-2 inhibition (see celecoxib analogs) .
- Phenyl ring substitution : Electron-withdrawing groups (e.g., nitro at para-position) increase electrophilicity, improving enzyme-binding affinity .
- Heterocyclic hybrids : Triazole or thiazole moieties (e.g., compound 9c ) enhance anticancer activity via kinase inhibition .
- Methodology : Use QSAR models with Hammett constants () and π-hydrophobicity parameters to predict bioactivity .
Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50 values across assays) be resolved?
- Assay standardization : Control variables like cell line (e.g., HeLa vs. MCF-7), solvent (DMSO concentration ≤0.1%), and incubation time .
- Metabolic profiling : LC-MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .
- Structural analogs : Compare with 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole to isolate substituent-specific effects .
Q. What computational tools predict the reactivity of this compound in electrophilic substitution reactions?
- Density Functional Theory (DFT) : Gaussian 16 calculates Fukui indices () to identify nucleophilic sites (e.g., C-4 position) .
- Molecular docking : AutoDock Vina simulates binding to targets (e.g., COX-2 active site; PDB ID 1PXX) .
- Solvent modeling : COSMO-RS predicts solvation effects in polar aprotic solvents (e.g., DMF vs. acetonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
